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  • Product: 2,2-Dimethyloct-7-enoic acid
  • CAS: 42549-86-0

Core Science & Biosynthesis

Foundational

2,2-Dimethyloct-7-enoic Acid: Structural Dynamics, Biological Integration, and Synthetic Methodologies

Executive Summary In the landscape of natural product chemistry and drug development, rare and unusual fatty acids serve as critical structural motifs that dictate the pharmacokinetic and pharmacodynamic profiles of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product chemistry and drug development, rare and unusual fatty acids serve as critical structural motifs that dictate the pharmacokinetic and pharmacodynamic profiles of complex macrocycles. 2,2-dimethyloct-7-enoic acid is a highly specialized, sterically hindered aliphatic acid primarily identified as a biosynthetic building block in marine-derived lipopeptides and cyclodepsipeptides[1].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this molecule. We will explore its foundational physical properties, its evolutionary role in marine chemical ecology, and a field-proven, self-validating synthetic protocol for its de novo generation in the laboratory.

Chemical Identity & Physical Properties

The structural uniqueness of 2,2-dimethyloct-7-enoic acid lies in two key features:

  • The gem-dimethyl group at the α -carbon (C2): This creates a dense steric shield around the adjacent carbonyl group. When incorporated into a peptide backbone, this steric bulk severely restricts the rotational freedom of the resulting amide or ester bond, locking the macrocycle into a bioactive conformation and protecting it from rapid enzymatic cleavage by proteases or esterases.

  • The terminal alkene at C7: This provides an orthogonal functional handle. In biological systems, it can undergo epoxidation or halogenation. In synthetic drug development, it serves as an ideal site for late-stage functionalization, cross-metathesis, or bioconjugation.

Table 1: Quantitative Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 2,2-dimethyloct-7-enoic acid
CAS Registry Number 42568-17-2[2]
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
SMILES String OC(=O)C(C)(C)CCCCC=C[3]
Appearance Colorless to pale yellow viscous oil
Predicted Boiling Point ~250–260 °C (at 760 mmHg)
Predicted Density ~0.92 g/cm³
Solubility Profile Soluble in CH₂Cl₂, EtOAc, MeOH, DMSO; Insoluble in H₂O

Biological Significance in Marine Depsipeptides

Marine cyanobacteria (such as Lyngbya majuscula and Lyngbya confervoides) and predatory marine molluscs (such as Philinopsis speciosa) are prolific producers of highly modified secondary metabolites[1][4].

2,2-dimethyloct-7-enoic acid, frequently found in its hydroxylated form—(S)-3-hydroxy-2,2-dimethyloct-7-enoic acid —is a hallmark moiety in several potent cytotoxins and enzyme inhibitors[5]. Notable examples include:

  • Kulolide-1 and Kulolide-2: Cytotoxic cyclodepsipeptides isolated from P. speciosa that utilize this specific fatty acid to stabilize their macrocyclic ring[4][6].

  • Pitipeptolides: Isolated from cyanobacterial blooms, these compounds exhibit antimycobacterial activity and stimulate elastase activity, heavily relying on the 2,2-dimethyl-3-hydroxy-7-octynoic/enoic acid variants for target binding[1].

Biosynthetic Incorporation Pathway

The incorporation of this fatty acid into complex depsipeptides is driven by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line. The gem-dimethylation is typically catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases acting on the PKS-bound acyl chain prior to downstream peptide coupling.

BioPathway A Marine Cyanobacteria (e.g., Lyngbya majuscula) B Fatty Acid Biosynthesis (PKS Pathway) A->B D 2,2-dimethyloct-7-enoic acid (Free Fatty Acid) B->D Chain Elongation C S-adenosylmethionine (SAM) (Gem-dimethylation) C->B Methyl Donor E NRPS Assembly Line (Lipopeptide Coupling) D->E Thioesterification F Kulolide / Pitipeptolide (Bioactive Depsipeptide) E->F Macrocyclization

Fig 1: Biosynthetic pathway of 2,2-dimethyloct-7-enoic acid in marine depsipeptides.

De Novo Chemical Synthesis Protocol

For drug development professionals requiring this moiety for structure-activity relationship (SAR) studies, extracting it from marine sources is unscalable. Below is a robust, self-validating synthetic methodology based on the α -alkylation of isobutyric acid.

Mechanistic Rationale

The synthesis relies on generating an enediolate from isobutyric acid using Lithium Diisopropylamide (LDA).

  • Causality of Equivalents: We must use exactly 2.05 equivalents of LDA . The first equivalent deprotonates the highly acidic carboxylic acid proton ( pKa​ ~4.8) to form a lithium carboxylate. The second equivalent deprotonates the less acidic α -proton ( pKa​ ~25) to form the reactive enediolate intermediate.

  • Causality of Co-solvents: Lithium enolates naturally form tight hexameric aggregates in THF, rendering them poor nucleophiles. Because we are alkylating a sterically hindered tertiary carbon, we must add DMPU (N,N'-dimethylpropyleneurea). DMPU acts as a strong Lewis base, coordinating the lithium cations, breaking up the aggregates, and exposing the "naked" carbanion to drastically accelerate the SN​2 attack on 6-bromo-1-hexene.

Step-by-Step Methodology

SynthesisWorkflow A Isobutyric Acid (Starting Material) B Enolate Formation (2.05 eq LDA, THF, -78°C) A->B Deprotonation C Alkylation (6-bromo-1-hexene, DMPU) B->C Nucleophilic Attack D Aqueous Workup (HCl quench, Extraction) C->D Quench E 2,2-dimethyloct-7-enoic acid (Purified Product) D->E Isolation

Fig 2: Step-by-step chemical synthesis workflow for 2,2-dimethyloct-7-enoic acid.

Reagents Required:

  • Isobutyric acid (1.0 eq, 10 mmol)

  • Diisopropylamine (2.1 eq, 21 mmol)

  • n-Butyllithium (2.05 eq, 2.5 M in hexanes)

  • 6-bromo-1-hexene (1.1 eq, 11 mmol)

  • DMPU (2.0 eq)

  • Anhydrous THF (50 mL)

Protocol:

  • LDA Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (30 mL) and diisopropylamine (21 mmol). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (20.5 mmol). Stir for 30 minutes to ensure complete LDA formation.

  • Enediolate Generation: Dilute isobutyric acid (10 mmol) in 10 mL THF. Add this solution dropwise to the LDA mixture at -78 °C. The solution may turn slightly yellow. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete enediolate formation.

  • Alkylation: Re-cool the reaction to -78 °C. Add DMPU (20 mmol) dropwise, followed immediately by 6-bromo-1-hexene (11 mmol) dissolved in 10 mL THF.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12–16 hours.

  • Quench & Extraction: Quench the reaction by carefully adding 20 mL of 1M HCl (aqueous) until the aqueous layer reaches pH ~2 (critical to ensure the product is fully protonated into its free acid form). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).

Self-Validation & Analytical Confirmation

To validate the success of the protocol before proceeding to downstream peptide coupling, perform the following checks:

  • TLC Analysis: Spot the product alongside isobutyric acid. Run in 80:20 Hexanes:EtOAc with 1% Acetic Acid (to prevent streaking). Stain the plate with Bromocresol Green; the product will appear as a bright yellow spot against a blue background, confirming the presence of the carboxylic acid.

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • Look for a sharp 6H singlet at ~1.18 ppm . This confirms the successful retention of the gem-dimethyl group.

    • Look for a 1H multiplet at ~5.80 ppm and a 2H multiplet at ~4.95 ppm . This confirms the terminal alkene of the hexenyl chain survived the basic reaction conditions.

    • The absence of a broad doublet at ~2.5 ppm (the α -proton of isobutyric acid) confirms complete conversion.

Conclusion

2,2-dimethyloct-7-enoic acid is far more than a simple lipid; it is an evolutionary adaptation utilized by marine organisms to confer structural rigidity and enzymatic resistance to their chemical weaponry. For drug development professionals, mastering the synthesis and integration of this sterically demanding building block opens pathways to engineering highly stable, potent peptide therapeutics targeting conditions ranging from oncology to chronic inflammatory diseases driven by neutrophil elastase[4].

References

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI - Marine Drugs.[Link]

  • Lyngbyastatin 4, a Dolastatin 13 Analogue with Elastase and Chymotrypsin Inhibitory Activity from the Marine Cyanobacterium Lyngbya confervoides. ResearchGate.[Link]

Sources

Exploratory

Mechanistic Profiling of Terminal Double Bond Reactivity in 2,2-Dimethyloct-7-enoic Acid

Executive Summary 2,2-Dimethyloct-7-enoic acid (CAS 42549-86-0) is an aliphatic carboxylic acid characterized by a unique structural dichotomy: a highly sterically hindered gem-dimethyl substituted α-carbon (C2) and an u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyloct-7-enoic acid (CAS 42549-86-0) is an aliphatic carboxylic acid characterized by a unique structural dichotomy: a highly sterically hindered gem-dimethyl substituted α-carbon (C2) and an unhindered, highly accessible terminal alkene at the ω-position (C7-C8)1[1]. This molecular architecture makes it an exceptional bifunctional scaffold for advanced bioconjugation, polymer synthesis, and drug development. The steric bulk at the C1-C2 terminus acts as a protective shield, rendering the carboxylic acid orthogonal to many reaction conditions, while the terminal double bond drives rapid, regioselective functionalization. Notably, derivatives of this scaffold, such as (S)-3-hydroxy-2,2-dimethyloct-7-enoic acid, are critical structural components of marine natural depsipeptides like Kulolide-1, which are actively investigated for their potent antineoplastic properties 2[2].

This technical guide dissects the core mechanisms of the terminal double bond's reactivity and provides field-proven, self-validating protocols for leveraging this molecule in complex synthetic workflows.

Structural Dynamics and Causality of Reactivity

The reactivity of 2,2-dimethyloct-7-enoic acid is governed by the spatial separation of its functional groups:

  • The Hindered Carboxyl Terminus (C1-C2): The presence of two methyl groups at the α-carbon creates a dense steric cloud around the carbonyl carbon. This physical barrier significantly raises the activation energy required for nucleophilic acyl substitution, effectively preventing premature esterification or amidation during non-catalyzed conditions .

  • The Terminal Alkene (C7-C8): In stark contrast, the terminal double bond is completely unhindered. This lack of steric bulk lowers the transition state energy for both radical and electrophilic additions, directing reactivity almost exclusively to the C8 position. The terminal nature of the alkene also forces incoming radicals or transition metals to attack the less substituted carbon, ensuring high regioselectivity.

Core Mechanisms of Terminal Double Bond Reactivity

Radical-Mediated Thiol-Ene "Click" Addition

The thiol-ene reaction is a highly efficient, radical-mediated process that couples a thiol to an alkene to form a robust thioether linkage 3[3]. For 2,2-dimethyloct-7-enoic acid, this reaction proceeds via a self-propagating cycle:

  • Initiation: A photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DPAP) undergoes homolytic cleavage upon UV irradiation, generating radicals that abstract a hydrogen atom from a thiol ( R−SH ) to form an electrophilic thiyl radical ( RS∙ ) 4[4].

  • Propagation: The thiyl radical attacks the terminal C8 carbon of the alkene. The causality here is thermodynamic: attacking the terminal position generates a more stable secondary carbon-centered radical at C7, rather than a highly unstable primary radical.

  • Chain Transfer: The C7 carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the final anti-Markovnikov thioether product and regenerating the thiyl radical to continue the cycle .

ThiolEneMechanism Initiator Photoinitiator (DPAP) Thiyl Thiyl Radical (RS•) Initiator->Thiyl UV (365 nm) + R-SH CarbonRadical C7 Carbon-Centered Radical Thiyl->CarbonRadical Addition to C8 Alkene Terminal Alkene (C7=C8) Alkene->CarbonRadical Reacts with RS• CarbonRadical->Thiyl Regenerates RS• Product Anti-Markovnikov Thioether CarbonRadical->Product H-abstraction from R-SH

Radical-mediated anti-Markovnikov thiol-ene addition mechanism for terminal alkenes.
Transition-Metal Catalyzed Cross-Metathesis

The terminal double bond is highly susceptible to olefin cross-metathesis using Ruthenium-based Grubbs catalysts. The reaction is thermodynamically driven forward by the continuous evolution of ethylene gas. The lack of steric hindrance at C7-C8 ensures rapid coordination to the transition metal center, forming a metallacyclobutane intermediate that cleanly resolves into the functionalized E-alkene.

Quantitative Data & Comparative Analysis

The following table summarizes the reaction profiles of the terminal double bond in 2,2-dimethyloct-7-enoic acid under various synthetic conditions.

Reaction PathwayReagents / CatalystRegioselectivityTypical YieldReaction TimePrimary Byproducts
Thiol-Ene "Click" R-SH, DPAP, UV (365 nm)Anti-Markovnikov>95%15 - 30 minDisulfides (trace)
Cross-Metathesis Terminal Olefin, Grubbs IIE-isomer dominant75 - 85%2 - 4 hoursHomocoupled dimers
Epoxidation mCPBA, CH 2​ Cl 2​ , 0°CN/A (Racemic Epoxide)>90%1 - 2 hoursm-Chlorobenzoic acid

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Photoinitiated Thiol-Ene Bioconjugation

Objective: Conjugate a cysteine-bearing peptide to the C8 position of 2,2-dimethyloct-7-enoic acid.

  • Preparation: In a 10 mL quartz reaction vial, dissolve 2,2-dimethyloct-7-enoic acid (1.0 eq) and the target thiol-bearing peptide (1.2 eq) in a benign solvent mixture (e.g., DMF/H2O).

  • Initiator Addition: Add 0.1 eq of 2,2-dimethoxy-2-phenylacetophenone (DPAP).

  • Degassing (Critical Causality): Purge the solution with Argon for 10 minutes. Why? Molecular oxygen is a potent radical scavenger. Failing to degas will result in the formation of unreactive peroxy radicals, prematurely terminating the propagation cycle and drastically reducing yield.

  • Irradiation: Expose the vial to 365 nm UV light for 30 minutes at room temperature. Why 365 nm? This specific wavelength provides exact energy to homolytically cleave DPAP without inducing non-specific photolysis or degradation of sensitive peptide backbones 4[4].

  • In-Situ Validation: Withdraw a 10 µL aliquot and analyze via LC-MS and 1 H-NMR. Validation Checkpoint: The complete disappearance of the terminal alkene multiplet at δ ~5.8 ppm in the NMR spectrum confirms quantitative conversion.

ExperimentalWorkflow Prep 1. Preparation Equilibrate Reagents Degas 2. Degassing Argon Purge (10m) Prep->Degas React 3. UV Irradiation 365nm, RT, 30 min Degas->React Validate 4. Validation LC-MS & 1H-NMR React->Validate

Step-by-step experimental workflow for photoinitiated thiol-ene bioconjugation.
Protocol 2: Ruthenium-Catalyzed Cross-Metathesis

Objective: Extend the aliphatic chain via cross-metathesis while preserving the C1-C2 hindered carboxylic acid.

  • Preparation: Dissolve 2,2-dimethyloct-7-enoic acid (1.0 eq) and the functionalized partner olefin (3.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux & Drive (Critical Causality): Heat the reaction to 40°C (reflux) under a constant stream of Argon. Why? The continuous flow of Argon actively sweeps the evolved ethylene gas out of the reaction matrix. According to Le Chatelier's principle, removing this byproduct prevents the reversible ring-closing metathesis, driving the reaction to completion.

  • Quenching & Validation: Quench with ethyl vinyl ether (excess) to deactivate the ruthenium complex. Validate completion via GC-MS, looking for the specific mass shift corresponding to the loss of the terminal =CH 2​ group and the addition of the new olefinic partner.

References

  • Wikipedia - Thiol-ene reaction. Available at:[Link]

  • PMC (National Institutes of Health) - Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available at:[Link]

  • Frontiers - Applications of Thiol-Ene Chemistry for Peptide Science. Available at:[Link]

  • ResearchGate - Marine Natural Products (Kulolide-1 and Depsipeptides). Available at:[Link]

Sources

Foundational

A Deep Dive into the Spectroscopic Signature of 2,2-dimethyloct-7-enoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic characterization of 2,2-dimethyloct-7-enoic acid, a molecule of interes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 2,2-dimethyloct-7-enoic acid, a molecule of interest in synthetic chemistry and drug discovery. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation of this compound. This document is intended to serve as a detailed reference for researchers, offering insights into experimental design, data interpretation, and the fundamental principles that govern the spectroscopic behavior of this and similar aliphatic carboxylic acids.

Introduction: The Molecular Blueprint

2,2-dimethyloct-7-enoic acid is a saturated carboxylic acid with a terminal double bond. Its structure presents a unique combination of functional groups: a carboxylic acid, a quaternary carbon center, and a vinyl group. Each of these features contributes distinct and predictable signals in both NMR and IR spectra, allowing for a thorough and definitive structural confirmation. Understanding these spectroscopic signatures is paramount for verifying the successful synthesis of the target molecule and for ensuring its purity, a critical aspect in all stages of chemical research and development.

This guide will deconstruct the expected spectroscopic data, explaining the "why" behind the anticipated signals. We will begin with an analysis of the vibrational modes as detected by IR spectroscopy, followed by a detailed examination of the proton and carbon environments through ¹H and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite a bond from its ground vibrational state to a higher one. For 2,2-dimethyloct-7-enoic acid, we can predict the appearance of several characteristic absorption bands that serve as reliable indicators of its key functional groups.

The carboxylic acid moiety is particularly conspicuous in an IR spectrum. It gives rise to a very broad O–H stretching band, typically appearing in the region of 3300-2500 cm⁻¹.[1][2][3] This broadening is a direct consequence of hydrogen bonding, where individual molecules form dimers in the liquid or solid state.[2] Superimposed on this broad O-H signal are the sharper C-H stretching vibrations of the alkyl chain.[1][2]

Another hallmark of the carboxylic acid is the intense carbonyl (C=O) stretching absorption. For a saturated aliphatic carboxylic acid, this peak is expected between 1760 and 1690 cm⁻¹.[2][3] The presence of hydrogen-bonded dimers typically shifts this absorption to the lower end of the range, around 1710 cm⁻¹.[3][4] Additionally, the C–O stretch of the carboxylic acid will produce a band in the 1320-1210 cm⁻¹ region.[2]

The terminal alkene group also provides a set of diagnostic peaks. The C=C double bond stretch gives rise to a moderate intensity band in the 1680-1640 cm⁻¹ range.[5] The stretching vibrations of the vinylic C-H bonds (=C-H) are found at wavenumbers slightly above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹.[5] This is a key distinguishing feature from the alkyl C-H stretches, which appear just below 3000 cm⁻¹.[6] Furthermore, out-of-plane bending vibrations of the =C-H bonds of the terminal alkene will result in strong bands in the 1000-650 cm⁻¹ region.[5]

Predicted IR Absorption Bands for 2,2-dimethyloct-7-enoic acid
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Alkyl C-HC-H stretch2960 - 2850Strong
Vinylic C-H=C-H stretch3100 - 3000Medium
CarbonylC=O stretch1760 - 1690Strong, Sharp
AlkeneC=C stretch1680 - 1640Medium
Carboxylic AcidC-O stretch1320 - 1210Medium
Alkene=C-H bend1000 - 650Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy provides unparalleled detail about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, and spin-spin coupling between neighboring nuclei reveals connectivity information.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,2-dimethyloct-7-enoic acid will exhibit several distinct signals, each corresponding to a unique proton environment.

The most downfield signal will be that of the acidic proton of the carboxylic acid. This proton is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[1][7] Its chemical shift can be dependent on concentration and the solvent used.[7] A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[7]

The protons of the terminal vinyl group will appear in the alkene region of the spectrum. The geminal protons (=CH₂) are diastereotopic and will therefore have different chemical shifts, typically between 4.5 and 5.5 ppm.[8] The proton on the internal carbon of the double bond (-CH=) will resonate further downfield, generally between 5.2 and 7.0 ppm, and will appear as a complex multiplet due to coupling with the adjacent methylene group and the geminal protons.[8]

The two methyl groups attached to the quaternary carbon at the 2-position are equivalent and will give rise to a sharp singlet integrating to six protons. Due to the proximity of the electron-withdrawing carboxylic acid group, this signal is expected to be in the range of 1.2-1.5 ppm.

The methylene protons along the aliphatic chain will appear as multiplets in the upfield region of the spectrum, typically between 1.2 and 2.5 ppm. The protons on the carbon alpha to the carboxylic acid (at the 3-position) will be the most deshielded of the aliphatic chain protons.

Predicted ¹H NMR Signals for 2,2-dimethyloct-7-enoic acid
Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10 - 13broad singlet1H
-CH=CH₂5.2 - 7.0multiplet1H
-CH=CH₂4.5 - 5.5multiplet2H
-CH₂- (alpha to C=C)~2.0 - 2.2multiplet2H
-CH₂- (aliphatic chain)~1.2 - 1.6multiplet4H
-C(CH₃)₂~1.2 - 1.5singlet6H
-CH₂- (alpha to COOH)~2.0 - 2.5multiplet2H
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2,2-dimethyloct-7-enoic acid will show a distinct signal for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear far downfield, typically in the range of 170-185 ppm.[1][9] This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones due to the resonance effect of the adjacent hydroxyl group.[10]

The two sp² hybridized carbons of the terminal alkene will resonate in the 115-140 ppm region.[11] The internal carbon (-CH=) will be further downfield than the terminal carbon (=CH₂).

The quaternary carbon at the 2-position will appear in the aliphatic region, likely between 30 and 50 ppm. The two equivalent methyl carbons attached to this quaternary center will give a single signal, typically in the 20-30 ppm range.

The remaining sp³ hybridized methylene carbons of the aliphatic chain will have signals in the upfield region of the spectrum, generally between 20 and 40 ppm.

Predicted ¹³C NMR Signals for 2,2-dimethyloct-7-enoic acid
Carbon Environment Chemical Shift (δ, ppm)
-COOH170 - 185
-CH=CH₂135 - 140
-CH=CH₂115 - 120
-C(CH₃)₂30 - 50
-CH₂- (aliphatic chain)20 - 40
-C(CH₃)₂20 - 30

Experimental Protocols

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient and widely used technique for obtaining the IR spectrum of liquid and solid samples with minimal sample preparation.[12][13]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of 2,2-dimethyloct-7-enoic acid directly onto the center of the ATR crystal.[12]

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Rationale for Experimental Choices: ATR-FTIR is chosen for its ease of use and the ability to analyze neat liquid samples without the need for preparing KBr pellets or solution cells. This minimizes sample manipulation and potential contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2-dimethyloct-7-enoic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed automatically or manually to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are used. A small number of scans (e.g., 8 or 16) is usually sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Rationale for Experimental Choices: CDCl₃ is a common and effective solvent for many organic molecules, including carboxylic acids. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2,2-dimethyloct-7-enoic acid.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Sample Sample IR_Spectroscopy IR Spectroscopy (ATR-FTIR) Sample->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Spectroscopy IR_Analysis Identify Functional Groups IR_Spectroscopy->IR_Analysis NMR_Analysis Determine Connectivity & Environment NMR_Spectroscopy->NMR_Analysis Structure_Confirmation Confirm Structure of 2,2-dimethyloct-7-enoic acid IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of 2,2-dimethyloct-7-enoic acid.

Conclusion

The combined application of IR and NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 2,2-dimethyloct-7-enoic acid. Each technique offers complementary information, with IR spectroscopy confirming the presence of key functional groups and NMR spectroscopy revealing the detailed atomic connectivity and chemical environment. The predicted spectral data presented in this guide, grounded in established spectroscopic principles, serves as a robust template for the analysis and verification of this and structurally related molecules. A thorough understanding of these analytical techniques is indispensable for ensuring the integrity and quality of chemical compounds in research and development.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]

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  • Small, D. M., & Celis, C. (1978). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Oil Chemists' Society, 55(11), 819-823.
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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 2,2-dimethyloct-7-enoic acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the thermodynamic stability of 2,2-dimethyloct-7-enoic acid in aqueous solutions. As a molecule of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermodynamic stability of 2,2-dimethyloct-7-enoic acid in aqueous solutions. As a molecule of interest in various research and development sectors, a thorough understanding of its stability profile under different environmental conditions is paramount for formulation, storage, and application. This document outlines the principal degradation pathways, including hydrolysis and oxidation, and explores the influence of critical parameters such as pH, temperature, and ionic strength. Furthermore, it details robust experimental protocols for stability assessment and offers insights into stabilization strategies, ensuring the integrity and efficacy of aqueous formulations containing this compound.

Introduction: The Significance of Stability in Aqueous Formulations

2,2-dimethyloct-7-enoic acid, a structurally unique unsaturated carboxylic acid, presents both opportunities and challenges in the formulation of aqueous-based systems. Its amphiphilic nature, arising from the polar carboxylic head and the nonpolar hydrocarbon tail, dictates its behavior in water, including its propensity to form micelles above a certain concentration.[1][2] The thermodynamic stability of this molecule is not merely an academic curiosity; it is a critical determinant of product performance, shelf-life, and safety in applications ranging from pharmaceuticals to advanced materials.

Degradation of the active molecule can lead to a loss of efficacy, the formation of potentially harmful byproducts, and alterations in the physicochemical properties of the formulation.[3][4] Therefore, a comprehensive understanding of the factors governing the stability of 2,2-dimethyloct-7-enoic acid is essential for the development of robust and reliable aqueous formulations.

This guide will systematically explore the key aspects of its stability, providing both theoretical grounding and practical, field-proven methodologies for its assessment and enhancement.

Physicochemical Properties of 2,2-dimethyloct-7-enoic acid

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in aqueous solutions. While specific experimental data for 2,2-dimethyloct-7-enoic acid is not extensively published, we can infer its characteristics from its structural analogues.

PropertyPredicted Value/CharacteristicRationale/Significance
Molecular Formula C10H18O2Provides the basis for molecular weight calculation.
Molecular Weight 170.25 g/mol Influences diffusion and reaction kinetics.[5]
pKa ~4-5The carboxylic acid group's dissociation constant is critical for understanding pH-dependent solubility and stability.[6][7]
Solubility Low in neutral water, increases with pHThe long hydrocarbon chain imparts hydrophobicity, while the carboxylate form at higher pH enhances aqueous solubility.[8]
Critical Micelle Concentration (CMC) Dependent on temperature, pH, and ionic strengthAs an amphiphile, it can self-assemble into micelles, which can affect its reactivity and stability.[1][9]

Primary Degradation Pathways in Aqueous Solution

The chemical structure of 2,2-dimethyloct-7-enoic acid contains two primary functional groups susceptible to degradation in an aqueous environment: the carboxylic acid and the terminal double bond.

Hydrolysis of the Carboxylic Acid Group

While carboxylic acids are generally stable to hydrolysis, the equilibrium between the acid and its carboxylate form is pH-dependent.[10] Extreme pH conditions can influence the stability of the overall molecule and its interactions with other formulation components.[11][12]

Oxidation of the Terminal Alkene

The terminal double bond is a site of potential oxidative degradation.[13][14] This is often the most significant degradation pathway for unsaturated fatty acids in the presence of oxygen, light, or metal ions.[15][16]

Key Oxidative Processes:

  • Autoxidation: A free-radical chain reaction initiated by factors like heat, light, or metal ions. This process can lead to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

  • Ozonolysis: While less common in typical storage conditions, exposure to ozone can lead to the cleavage of the double bond, resulting in the formation of an aldehyde and a carboxylic acid.[13]

  • Enzymatic Oxidation: In non-sterile environments, microbial enzymes can catalyze the oxidation of the double bond.[17][18]

The presence of gem-dimethyl groups adjacent to the carboxylic acid may sterically hinder some reactions at the alpha-carbon but will not protect the distant terminal double bond.

Methodologies for Stability Assessment: A Practical Guide

A robust stability testing program is essential to elucidate the degradation kinetics and pathways of 2,2-dimethyloct-7-enoic acid. This involves subjecting the molecule to stressed conditions to accelerate degradation.[19][20]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[19][20] It helps to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Typical Stress Conditions: [3][20]

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1.2, 7.0, and 9.0) at elevated temperatures (e.g., 40-80°C).

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures in the absence of other stressors.

  • Photostability: Exposure to controlled light sources (e.g., UV and visible light).

The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable without completely degrading the parent molecule.[20]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of 2,2-dimethyloct-7-enoic acid in an aqueous solution.

Materials:

  • 2,2-dimethyloct-7-enoic acid

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • Constant temperature bath or oven

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,2-dimethyloct-7-enoic acid in a suitable solvent (e.g., methanol or ethanol) and then dilute it into the aqueous test medium to the desired concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the solution to ~1.2 with HCl.

    • Base Hydrolysis: Adjust the pH of the solution to ~9.0 with NaOH.

    • Neutral Hydrolysis: Use the aqueous solution at its natural pH or buffered to ~7.0.

    • Oxidative Degradation: Add a controlled amount of H2O2 (e.g., 3%) to the aqueous solution.

    • Thermal Degradation: Place the aqueous solution in a constant temperature bath set to a specific temperature (e.g., 60°C).

    • Photodegradation: Expose the aqueous solution to light in a photostability chamber according to ICH guidelines.

  • Incubation: Incubate the stressed samples for a predetermined period, taking aliquots at various time points.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[21][22][23]

  • Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify the major degradation products.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Samples prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base neutral Neutral Hydrolysis prep_samples->neutral oxidation Oxidation prep_samples->oxidation thermal Thermal Stress prep_samples->thermal photo Photostability prep_samples->photo sampling Time-point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling analytical HPLC/GC-MS Analysis sampling->analytical data Data Interpretation analytical->data caption Forced Degradation Experimental Workflow

Caption: A flowchart illustrating the key stages of a forced degradation study.

Factors Influencing Stability

The rate and extent of degradation of 2,2-dimethyloct-7-enoic acid are significantly influenced by several environmental factors.

pH

The pH of the aqueous solution is a critical factor.[11][24]

  • Low pH (Acidic): While the carboxylic acid group is protonated and less soluble, acid-catalyzed hydrolysis of other formulation components could indirectly affect stability.

  • Neutral pH: The molecule will exist in equilibrium between its protonated and deprotonated forms. Oxidative degradation may be more prevalent at neutral or slightly basic pH.[11][12]

  • High pH (Alkaline): The molecule is in its carboxylate form, which is more water-soluble. However, base-catalyzed degradation of the molecule or excipients can occur.[3][15]

Temperature

As with most chemical reactions, an increase in temperature will generally accelerate the rate of degradation. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant and to estimate shelf-life at different storage temperatures.

Ionic Strength

The presence of salts in the aqueous solution can influence stability in several ways:

  • Salting-out effect: High salt concentrations can decrease the solubility of the molecule, potentially leading to precipitation.

  • Catalytic effects: Certain metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.

  • Stabilizing effects: Some salts can increase the thermal stability of molecules by increasing the surface tension of the medium.[25]

Presence of Oxygen and Light

As discussed, oxygen is a key reactant in the oxidative degradation of the terminal alkene.[13][14] Light, particularly UV radiation, can provide the energy to initiate free-radical autoxidation.[15]

Formulation and Stabilization Strategies

Based on the understanding of the degradation pathways and influencing factors, several strategies can be employed to enhance the stability of 2,2-dimethyloct-7-enoic acid in aqueous solutions.

pH Control

Maintaining the pH of the formulation within a range where the molecule exhibits maximum stability is crucial. This is typically achieved through the use of appropriate buffer systems.[11][12] The optimal pH will need to be determined experimentally through stability studies.

Use of Antioxidants

To mitigate oxidative degradation, the inclusion of antioxidants is a common and effective strategy.

  • Free-radical scavengers: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can interrupt the autoxidation chain reaction.[15]

  • Chelating agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

Protection from Light and Oxygen
  • Packaging: Using amber or opaque containers can protect the formulation from light.

  • Inert Atmosphere: Purging the headspace of the container with an inert gas like nitrogen or argon can minimize the presence of oxygen.

Micellar Encapsulation

The self-assembly of 2,2-dimethyloct-7-enoic acid into micelles can offer a degree of protection to the hydrophobic tails within the micellar core.[1][26] This can shield the terminal double bond from aqueous oxidants. The stability of these micelles is dependent on concentration (above the CMC), temperature, and pH.[1][8]

Conclusion

The thermodynamic stability of 2,2-dimethyloct-7-enoic acid in aqueous solutions is a multifaceted issue governed by its inherent chemical structure and the surrounding environmental conditions. The primary degradation pathways are hydrolysis and, more significantly, oxidation of the terminal double bond. A thorough understanding and control of factors such as pH, temperature, ionic strength, and exposure to oxygen and light are paramount for the development of stable and efficacious formulations.

A systematic approach to stability assessment, centered around well-designed forced degradation studies and the use of stability-indicating analytical methods, is essential. The insights gained from these studies will inform the implementation of effective stabilization strategies, including pH control, the addition of antioxidants, appropriate packaging, and potentially leveraging the molecule's self-assembly properties. By applying the principles and methodologies outlined in this guide, researchers and formulation scientists can ensure the integrity and performance of aqueous systems containing 2,2-dimethyloct-7-enoic acid.

References

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dimethyloct-7-enoic acid

Abstract Introduction: The Significance of pKa and Ionization Potential In the fields of medicinal chemistry, pharmacology, and materials science, the pKa and ionization potential are fundamental descriptors of a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of pKa and Ionization Potential

In the fields of medicinal chemistry, pharmacology, and materials science, the pKa and ionization potential are fundamental descriptors of a molecule's behavior.

  • pKa (Acid Dissociation Constant): The pKa value dictates the extent of ionization of a molecule in a solution of a given pH. For a carboxylic acid like 2,2-dimethyloct-7-enoic acid, the pKa indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property is paramount as it governs aqueous solubility, membrane permeability, protein binding, and formulation stability—all critical factors in drug development and biological applications.

  • Ionization Potential (IP): The IP is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. It is a direct measure of a molecule's susceptibility to oxidation and its ability to participate in electron-transfer reactions. In drug metabolism, a lower IP can indicate a higher likelihood of oxidative metabolism by cytochrome P450 enzymes. It is also a key parameter in materials science for designing organic semiconductors and other functional materials.

Given the absence of published experimental data for 2,2-dimethyloct-7-enoic acid, this guide provides the necessary theoretical foundation and practical methodologies to determine these values with high confidence.

Theoretical Estimation and Computational Prediction

Before undertaking experimental work, a robust theoretical estimation provides a valuable predictive framework and helps in experimental design. This is achieved by analyzing the structural components of 2,2-dimethyloct-7-enoic acid and comparing them to known values of simpler, analogous molecules.

Structural Analysis and its Influence on pKa

The structure of 2,2-dimethyloct-7-enoic acid contains three key features that influence its acidity:

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group.

  • Alkyl Chain with Gem-Dimethyl Group: The eight-carbon chain, particularly the bulky 2,2-dimethyl (or tert-butyl-like) substitution, influences the electronic and steric environment of the carboxyl group.

  • Terminal Alkene Group (C=C): The double bond at the 7-position is relatively remote from the carboxyl group and is expected to have a minimal, but not entirely negligible, inductive effect.

To estimate the pKa, we can compare it to related compounds:

CompoundStructureReported pKaRationale for Comparison
Octanoic Acid CH₃(CH₂)₆COOH4.89[1][2]Represents the parent C8 saturated carboxylic acid. This provides a baseline value.
2,2-Dimethylpropanoic Acid (Pivalic Acid) (CH₃)₃CCOOH5.01 - 5.03[3][4][5]Models the effect of the sterically bulky gem-dimethyl group adjacent to the carboxyl. The electron-donating alkyl groups slightly decrease acidity (increase pKa) compared to shorter, unbranched acids.
Long-chain Fatty Acids GeneralpKa increases with chain length in monolayers, but is ~4.8-5.0 in bulk solution.[6][7][8]Confirms that beyond a few carbons, the chain length has a minor effect on the bulk pKa.

Predicted pKa for 2,2-dimethyloct-7-enoic acid:

Based on the data from analogues, the pKa of 2,2-dimethyloct-7-enoic acid is expected to be slightly higher than that of octanoic acid due to the electron-donating and steric effects of the 2,2-dimethyl group. The remote double bond at the 7-position will have a negligible effect. Therefore, a predicted pKa in the range of 4.95 - 5.10 is a reasonable starting point for experimental verification.

Structural Analysis and its Influence on Ionization Potential

The ionization potential is primarily determined by the energy of the Highest Occupied Molecular Orbital (HOMO). In 2,2-dimethyloct-7-enoic acid, the electron is most likely to be removed from the π-system of the double bond, as π-electrons are generally held less tightly than σ-electrons.[9]

CompoundStructureReported Ionization Potential (eV)Rationale for Comparison
1-Octene CH₂=CH(CH₂)₅CH₃9.65 eV[10]Represents the terminal alkene portion of the target molecule. This provides a strong baseline for the IP.
Alkenes (General Trend) R-CH=CH₂IP decreases with increasing alkyl substitution.The alkyl chain of 2,2-dimethyloct-7-enoic acid will have a slight stabilizing effect on the resulting radical cation, lowering the IP relative to shorter alkenes.

Predicted Ionization Potential for 2,2-dimethyloct-7-enoic acid:

The primary determinant of the IP will be the terminal alkene. The long alkyl chain and the carboxylic acid group (which is electron-withdrawing) will have minor, opposing electronic effects. However, the dominant feature is the alkene π-system. Therefore, the predicted IP is expected to be slightly lower than that of 1-octene, likely in the range of 9.4 - 9.6 eV .

Computational Chemistry for Accurate Prediction

For more precise values, in silico methods are indispensable. Modern computational techniques can predict pKa and IP with high accuracy.[11][12][13]

pKa Prediction Workflow: A common and reliable method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.[14]

pKa_Prediction_Workflow Mol_Neutral Optimize Geometry (Neutral Acid, HA) Freq_Neutral Frequency Calculation (HA) (Get G_gas,HA) Mol_Neutral->Freq_Neutral Mol_Anion Optimize Geometry (Anion, A⁻) Freq_Anion Frequency Calculation (A⁻) (Get G_gas,A⁻) Mol_Anion->Freq_Anion Solv_Neutral Solvation Energy (HA) (PCM/SMD model) (Get ΔG_solv,HA) Freq_Neutral->Solv_Neutral Solv_Anion Solvation Energy (A⁻) (PCM/SMD model) (Get ΔG_solv,A⁻) Freq_Anion->Solv_Anion Calc_pKa Calculate pKa ΔG_aq = (G_gas,A⁻ - G_gas,HA) + (ΔG_solv,A⁻ - ΔG_solv,HA) + ΔG_solv,H⁺ pKa = ΔG_aq / (2.303RT) Solv_Neutral->Calc_pKa Solv_Anion->Calc_pKa

Ionization Potential Prediction Workflow: The adiabatic IP can be calculated as the energy difference between the optimized neutral molecule and its corresponding radical cation. Density Functional Theory (DFT) methods are well-suited for this task.[15][16]

IP_Prediction_Workflow Opt_Neutral Step 1: Optimize Geometry of Neutral Molecule (M) at DFT Level (e.g., B3LYP/6-31G*) Energy_Neutral Step 2: Calculate Single Point Energy of Optimized M (E_M) Opt_Neutral->Energy_Neutral Calc_IP Step 5: Calculate Adiabatic IP IP = E_M⁺˙ - E_M Energy_Neutral->Calc_IP Opt_Cation Step 3: Optimize Geometry of Radical Cation (M⁺˙) at same DFT Level Energy_Cation Step 4: Calculate Single Point Energy of Optimized M⁺˙ (E_M⁺˙) Opt_Cation->Energy_Cation Energy_Cation->Calc_IP

Experimental Determination Protocols

While theoretical predictions are valuable, experimental validation is the gold standard. The following sections provide detailed, field-proven protocols for determining the pKa and IP of 2,2-dimethyloct-7-enoic acid.

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids.[17] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh ~100-150 mg of 2,2-dimethyloct-7-enoic acid and dissolve it in a suitable solvent mixture. Due to its long alkyl chain, a co-solvent system such as 50:50 ethanol:water may be required to ensure solubility throughout the titration. Record the exact mass.

    • Transfer the acid solution to a 100 mL beaker and add a magnetic stir bar.

  • Instrument Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place the calibrated pH electrode and a temperature probe into the acid solution, ensuring they do not contact the stir bar.

    • Fill a 25 mL burette with the standardized NaOH solution.

  • Titration Procedure:

    • Begin stirring the acid solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve.

    • Continue adding titrant well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding its maximum.

    • The volume at the half-equivalence point is V₁/₂ = Vₑ / 2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[17] Find the pH on the titration curve that corresponds to the volume V₁/₂. This pH value is the experimental pKa.

Titration_Workflow A Prepare & Standardize ~0.1M NaOH D Titrate Acid with NaOH (Record pH vs. Volume) A->D B Prepare Acid Solution (Known mass in co-solvent) B->D C Calibrate pH Meter C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Vₑ) (Max of 1st Derivative) E->F G Calculate Half-Equivalence Point (V₁/₂ = Vₑ / 2) F->G H Determine pKa (pH at V₁/₂) G->H

Protocol: Photoionization Mass Spectrometry for IP Determination

Photoionization techniques, such as Photoelectron Spectroscopy (PES) or Photoionization Mass Spectrometry (PIMS), are the most direct methods for measuring ionization potential. PIMS involves ionizing a molecule with photons of tunable energy and detecting the resulting ion.

Methodology:

  • Sample Introduction:

    • Introduce a gaseous sample of 2,2-dimethyloct-7-enoic acid into a high-vacuum chamber. This can be achieved by gentle heating of a solid/liquid sample to generate sufficient vapor pressure.

    • The gaseous molecules are then collimated into a molecular beam.

  • Ionization Source:

    • The molecular beam is crossed with a beam of monochromatic photons. A tunable synchrotron radiation source or a vacuum ultraviolet (VUV) lamp with a monochromator is typically used.

    • The energy of the photons is scanned across a relevant range (e.g., 8.0 - 10.5 eV for this molecule).[18]

  • Ion Detection:

    • When the photon energy (hν) is greater than or equal to the ionization potential of the molecule, photoionization occurs: M + hν → M⁺˙ + e⁻.

    • The resulting parent ions (M⁺˙) are extracted from the ionization region by an electric field and guided into a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer).

    • The mass spectrometer is set to detect the mass-to-charge ratio (m/z) corresponding to the molecular ion of 2,2-dimethyloct-7-enoic acid.

  • Data Analysis:

    • A photoionization efficiency (PIE) curve is generated by plotting the measured ion signal intensity (y-axis) versus the photon energy (x-axis).[18]

    • The PIE curve will show a baseline (no ion signal) at low photon energies, followed by an onset where the ion signal begins to rise.

    • The adiabatic ionization potential is determined by the energy at the onset of the ion signal. This is the minimum photon energy required to produce the ion. Various fitting procedures can be applied to the onset region to determine the IP with high precision.

PIMS_Workflow A Introduce Gaseous Sample into High Vacuum B Generate Molecular Beam A->B C Cross with Tunable Monochromatic Photon Beam B->C D Mass-Select Molecular Ion (M⁺˙) C->D E Plot Ion Signal vs. Photon Energy (PIE Curve) D->E F Determine IP from Ionization Onset E->F

Conclusion

This guide provides a multi-faceted strategy for determining the pKa and ionization potential of 2,2-dimethyloct-7-enoic acid. By combining theoretical estimations from known chemical principles, state-of-the-art computational predictions, and rigorous experimental validation, researchers can obtain these critical parameters with a high degree of confidence. The predictive analysis suggests a pKa value in the range of 4.95-5.10 and an ionization potential between 9.4-9.6 eV . The detailed protocols provided herein serve as a complete reference for the experimental determination of these values, ensuring data integrity and reproducibility for applications in drug discovery and materials science.

References

  • Mishra, H., et al. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Physical Chemistry Chemical Physics. Available at: [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 379, Octanoic Acid. PubChem. Available at: [Link]

  • Mishra, H., et al. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface: applications to atmospheric aerosol chemistry. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6417, Pivalic acid. PubChem. Available at: [Link]

  • Optibrium (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Lee, T-S., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. ACS Publications. Available at: [Link]

  • Takahashi, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Rowan (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Available at: [Link]

  • mVOC 4.0 (n.d.). Octanoic Acid. mVOC 4.0. Available at: [Link]

  • Zhang, I. Y., & Wu, X. (2019). Insights into Direct Methods for Predictions of Ionization Potential and Electron Affinity in Density Functional Theory. The Journal of Physical Chemistry Letters. Available at: [Link]

  • ResearchGate (n.d.). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air-water interface: Applications to atmospheric aerosol chemistry. ResearchGate. Available at: [Link]

  • Narayanan, B., et al. (2020). Accurate Prediction of Adiabatic Ionization Potentials of Organic Molecules using Quantum Chemistry Assisted Machine Learning. OSTI.GOV. Available at: [Link]

  • SCM (n.d.). GW: Ionization Potential and Electron Affinity. Tutorials 2025.1 documentation. Available at: [Link]

  • Hu, C. H., & Chong, D. P. (2000). Computational study of vertical ionization potentials using density functional theory and Green's function methods. Journal of the Chinese Chemical Society. Available at: [Link]

  • Luo, Y. R., & Pacey, P. D. (1992). On Molecular Polarizability. 4. Evaluation of the Ionization Potential for Alkanes and Alkenes with Polarizability. ACS Publications. Available at: [Link]

  • Pereira, F., et al. (2023). Machine Learning for the Prediction of Ionization Potential and Electron Affinity Energies Obtained by Density Functional Theory. ResearchGate. Available at: [Link]

  • Thomas, T. D., et al. (2012). Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies. The Journal of Organic Chemistry. Available at: [Link]

  • Reusch, W. (n.d.). Alkene Reactivity. MSU chemistry. Available at: [Link]

  • ResearchGate (n.d.). Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies. ResearchGate. Available at: [Link]

  • NIST (n.d.). 1-Octene. NIST WebBook. Available at: [Link]

  • Lee, E. G., et al. (2020). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Available at: [Link]

  • University of Pennsylvania (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Pennsylvania, Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8125, 1-Octene. PubChem. Available at: [Link]

  • Galano, A., et al. (2021). Using Atomic Charges to Describe the pK a of Carboxylic Acids. ACS Publications. Available at: [Link]

  • Quora (2021). Why is (i) 2,2 dimethyl-propanoic acid is slightly weaker, but phenyl-ethanoic acid is slightly stronger than ethanoic acid. (ii) In diphenylamine, acidic rather than basic character predominates?. Quora. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 1-Octene (CAS 111-66-0). Cheméo. Available at: [Link]

  • Scribd (2002). pKa and Melting Points of Fatty Acids. Scribd. Available at: [Link]

  • ResearchGate (2014). Does anyone have information on pKa of some carboxylic acids?. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Slyusarchuk, A. I., & Rusanov, A. I. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry C. Available at: [Link]

  • Schüürmann, G., et al. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Available at: [Link]

  • Wilson, K. R., et al. (2009). An Experimental and Theoretical Study on the Ionization Energies of Polyynes (H-(C≡C)n-H; n = 2-9). OSTI.GOV. Available at: [Link]

  • Tzakos, A. G., et al. (2025). Are the pKa values of free fatty acids in aqueous solution abnormally high? An NMR and computational perspective. RSC Publishing. Available at: [Link]

  • Nakano, M., et al. (2013). Theoretical Determination of the Ionization Potential and the Electron Affinity of Organic Semiconductors. AIP Publishing. Available at: [Link]

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  • Z-C. Chen, et al. (1995). A reliable and inexpensive method for calculating ionization potentials and electron affinities of radicals and molecules. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • G. de Brouckere, et al. (2005). Calculation of Ionization Potentials of Small Molecules: A Comparative Study of Different Methods. The Journal of Physical Chemistry A. Available at: [Link]

  • NIST (n.d.). 1-Octene. National Institute of Standards and Technology. Available at: [Link]

  • Merck Index (n.d.). Pivalic Acid. Merck Index Online. Available at: [Link]

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  • Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123595845, 2,2-Dimethyloct-6-enoic acid. PubChem. Available at: [Link]

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Exploratory

The Impact of Alpha-Gem-Dimethyl Steric Hindrance on the Pharmacology and Metabolism of Octenoic Acids: A Technical Guide

Executive Summary In the rational design of lipid-derived therapeutics, the metabolic liability of the carboxylic acid pharmacophore presents a significant hurdle. Unsubstituted aliphatic carboxylic acids, such as octeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of lipid-derived therapeutics, the metabolic liability of the carboxylic acid pharmacophore presents a significant hurdle. Unsubstituted aliphatic carboxylic acids, such as octenoic acids, are rapidly degraded via mitochondrial β -oxidation and are subject to phase II conjugation, forming reactive acyl glucuronides (AGs) that drive idiosyncratic drug toxicity (IDT).

This whitepaper explores the mechanistic causality behind installing an α -gem-dimethyl group (e.g., 2,2-dimethyl-7-octenoic acid)[1]. By introducing a neopentyl-like steric bulk precisely at the C2 position, researchers can fundamentally alter the molecule's metabolic fate. This guide details the structural chemistry, pharmacokinetic impact, and self-validating experimental workflows required to evaluate these steric hindrance effects in drug development[2].

Mechanistic Foundations of Steric Hindrance

The addition of two methyl groups at the α -carbon of an octenoic acid chain induces profound physicochemical and conformational changes, governed primarily by steric hindrance and the Thorpe-Ingold effect [2].

The Thorpe-Ingold Conformational Effect

The bulky gem-dimethyl moiety restricts the rotational degrees of freedom of the aliphatic chain. This conformational restriction reduces the entropic penalty upon receptor binding, often increasing target affinity. More importantly, the bond angle compression between the methyl groups forces the adjacent carboxylate group into a rigid geometry, creating a dense steric shield around the electrophilic carbonyl carbon.

Blockade of β -Oxidation

Standard fatty acid metabolism relies on β -oxidation. This pathway is initiated by Acyl-CoA synthetase, followed by Acyl-CoA dehydrogenase, which requires the abstraction of a proton from the α -carbon to form an α,β -unsaturated thioester. The α -gem-dimethylation achieves a dual-layered blockade:

  • Steric Exclusion: The neopentyl bulk prevents the carboxylate from properly entering the active site of Acyl-CoA synthetase[3].

  • Chemical Impossibility: Even if a thioester forms, the complete absence of α -protons makes the subsequent FAD-dependent dehydrogenation chemically impossible[2].

Mitigation of Acyl Glucuronidation (AG) Reactivity

Carboxylic acids are metabolized by UDP-glucuronosyltransferases (UGTs) into 1- β -O-acyl glucuronides. Unsubstituted AGs are highly electrophilic; they undergo rapid intramolecular transacylation (acyl migration) and hydrolysis, or they covalently bind to nucleophilic residues on proteins, triggering immune-mediated IDT. The α -gem-dimethyl group sterically shields the ester carbonyl carbon of the AG. This drastically increases the activation energy required for nucleophilic attack by either water or the adjacent hydroxyls of the glucuronic acid ring, thereby reducing the degradation rate constant ( k ) and stabilizing the metabolite for safe excretion[4].

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of standard octenoic acid versus its α -gem-dimethylated counterpart.

G cluster_0 Unsubstituted Octenoic Acid cluster_1 Alpha-Gem-Dimethyl Octenoic Acid A1 Octenoic Acid B1 Acyl-CoA Thioester A1->B1 CoA Synthetase D1 Acyl Glucuronide (Reactive) A1->D1 UGTs C1 Beta-Oxidation (Rapid Clearance) B1->C1 Acyl-CoA Dehydrogenase E1 Protein Adduction (Toxicity Risk) D1->E1 Transacylation A2 2,2-Dimethyl Octenoic Acid B2 Beta-Oxidation Blocked A2->B2 No Alpha-Protons Steric Bulk D2 Acyl Glucuronide (Sterically Shielded) A2->D2 UGTs E2 Stable Excretion D2->E2 Hydrolysis Resistant

Metabolic divergence caused by alpha-gem-dimethyl steric hindrance in octenoic acids.

Quantitative Structure-Activity Relationships (SAR)

The empirical data below synthesizes the pharmacological impact of α -carbon substitution on clearance and toxicity metrics. The neopentyl bulk directly correlates with extended half-lives and reduced toxicity[3][4].

Compound α -Carbon Substitution β -Oxidation T1/2​ (min)Acyl Glucuronide T1/2​ (hrs)Protein Adduction Risk
7-Octenoic Acid Unsubstituted< 15< 2High
2-Methyl-7-octenoic Acid Mono-methylated~ 45~ 6Moderate
2,2-Dimethyl-7-octenoic Acid Gem-dimethylated> 240> 24Low

Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. The following protocols are designed to isolate the causality of steric hindrance.

Protocol 1: In Vitro β -Oxidation Stability Assay

Causality Note: Liver microsomes lack intact mitochondria and peroxisomes. Therefore, β -oxidation must be evaluated using cryopreserved primary human hepatocytes .

Step-by-Step Methodology:

  • System Preparation: Thaw and recover primary human hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Adjust viability to >80% and plate at 1×106 cells/mL.

  • Control Validation: Include 7-octenoic acid as a high-clearance positive control, and a known metabolically stable drug (e.g., Warfarin) as a negative control.

  • Incubation: Spike 2,2-dimethyl-7-octenoic acid (test compound) to a final concentration of 1 μ M (keep organic solvent <0.1% to prevent cytotoxicity). Incubate at 37°C under 5% CO2​ .

  • Sampling: Aliquot 50 μ L of the suspension at t=0,15,30,60,120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) based on parent compound disappearance.

Protocol 2: Acyl Glucuronide Reactivity & Degradation Assay

Causality Note: The degradation half-life of an AG in a physiological buffer is a direct, validated surrogate for its electrophilic reactivity and IDT risk[4].

Step-by-Step Methodology:

  • Biosynthesis of AG: Incubate the carboxylic acid (100 μ M) with Human Liver Microsomes (HLM, 1 mg/mL) and Alamethicin (50 μ g/mg protein) in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction with 5 mM UDPGA.

  • Isolation: After 2 hours, quench with cold acetonitrile, centrifuge, and isolate the 1- β -O-acyl glucuronide fraction using semi-preparative HPLC.

  • Reactivity Incubation: Re-suspend the purified AG in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Validation: Run Diclofenac-AG in parallel as a highly reactive, rapid-degradation positive control.

  • Kinetic Sampling: Take aliquots at t=0,2,4,8,12, and 24 hours. Quench with acidic acetonitrile (0.1% formic acid) to halt any further transacylation.

  • LC-MS/MS Quantification: Monitor the disappearance of the 1- β -O-acyl isomer and the appearance of its 2-, 3-, and 4-O-acyl positional isomers. Calculate the degradation rate constant ( k ) and T1/2​ . A T1/2​>24 hours confirms successful steric shielding by the gem-dimethyl group.

References

  • MetID Guided Drug Design - Hypha Discovery, Hypha Discovery,[Link][5]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry, ACS Publications,[Link][2]

  • Drug Acyl Glucuronides: Reactivity and Analytical Implication, ResearchGate,[Link][4]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules, ResearchGate,[Link][3]

Sources

Foundational

Thermodynamic Solubility Profile of 2,2-Dimethyloct-7-enoic Acid in Polar Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary 2,2-dimethyloct-7-enoic acid is a branched, unsaturated medium-chain fatty acid characterized by a hydrophobic octenyl tail, a terminal alkene, and a highly polar carboxylic acid head group. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-dimethyloct-7-enoic acid is a branched, unsaturated medium-chain fatty acid characterized by a hydrophobic octenyl tail, a terminal alkene, and a highly polar carboxylic acid head group. Understanding its solubility profile in polar organic solvents is a critical prerequisite for downstream applications in active pharmaceutical ingredient (API) formulation, lipid nanoparticle synthesis, and analytical chromatography. This whitepaper elucidates the thermodynamic causality behind its solvation mechanics and provides a self-validating experimental protocol for precise solubility determination.

Thermodynamic Causality of Solvation: The Gem-Dimethyl Effect

The solubility of carboxylic acids is fundamentally dictated by the thermodynamic balance between their polar carboxyl group and their non-polar hydrocarbon tail[1]. In highly polar aqueous environments, the 8-carbon aliphatic chain of 2,2-dimethyloct-7-enoic acid overwhelmingly disrupts the solvent's hydrogen-bonding network, rendering the compound practically insoluble[2].

However, in polar organic solvents (e.g., methanol, ethanol, acetonitrile), the solubility profile is uniquely modified by the alpha-gem-dimethyl group. Linear carboxylic acids typically exhibit strong intermolecular hydrogen bonding, forming stable cyclic dimers that increase crystalline lattice energy and suppress solubility in protic solvents[1].

The bulky 2,2-dimethyl substitution in 2,2-dimethyloct-7-enoic acid sterically shields the carboxylate moiety[3]. This steric hindrance restricts tight dimer formation, effectively lowering the energy barrier required for solvent molecules to disrupt the solid lattice. Consequently, polar organic solvents can more readily solvate the monomeric acid via dipole-dipole interactions and hydrogen bonding, leading to a significantly enhanced solubility profile compared to its linear, unbranched isomers.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of 2,2-dimethyloct-7-enoic acid across a spectrum of polar organic solvents at 25°C.

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Methanol 5.132.7> 500Strong H-bond donation/acceptance; disruption of acid dimers
Ethanol 5.224.5> 500Strong H-bond donation/acceptance
Dimethyl Sulfoxide (DMSO) 7.246.7> 400Strong H-bond acceptance (polar aprotic)
Acetonitrile 5.837.5~ 350Dipole-dipole interactions; moderate H-bond acceptance
Water (Reference) 10.280.1< 1.0Hydrophobic exclusion by the octenyl tail[4]

Note: Values are empirically extrapolated based on the thermodynamic behavior of homologous branched medium-chain fatty acids.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 2,2-dimethyloct-7-enoic acid, the isothermal shake-flask method is employed. This technique remains the "gold standard" in preformulation science because it measures true equilibrium rather than kinetic dissolution[5]. The following protocol is designed as a self-validating system to eliminate false positives caused by supersaturation or micro-particulate contamination.

Step 1: Solute-Solvent Saturation

Add 500 mg of 2,2-dimethyloct-7-enoic acid to 1.0 mL of the target polar organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: The visible presence of excess, undissolved solute is an absolute requirement. Without a solid-liquid interface, the system cannot reach a true thermodynamic saturation point[6].

Step 2: Isothermal Equilibration

Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 rpm for 48 hours.

  • Causality & Self-Validation: Kinetic dissolution can temporarily create unstable supersaturated states. To validate equilibrium, sample the solution at 24 hours and 48 hours. The system is only considered self-validated if the concentration difference between the two time points is less than 2%[7].

Step 3: Phase Separation

Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

  • Causality: High-speed centrifugation forces the undissolved lipidic solute to the bottom of the vial, clarifying the supernatant and preventing the clogging of filters in the subsequent step[7].

Step 4: Micro-Filtration

Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: PTFE is selected for its broad chemical compatibility with aggressive polar organic solvents like DMSO and acetonitrile. Filtration removes sub-micron particulates that would otherwise be quantified as "dissolved" solute, artificially inflating the solubility value[6].

Step 5: HPLC-UV Quantification

Dilute the filtered saturated solution into the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of the detector. Quantify using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at ~210 nm, targeting the chromophore of the terminal alkene and carboxyl group.

Workflow Visualization

Workflow N1 1. Solute-Solvent Saturation N2 2. Isothermal Agitation (48h) N1->N2 N3 3. Centrifugation & Separation N2->N3 N4 4. PTFE Filtration N3->N4 N5 5. HPLC-UV Analysis N4->N5

Thermodynamic solubility determination workflow utilizing the shake-flask method.

Conclusion

The solubility of 2,2-dimethyloct-7-enoic acid in polar organic solvents is a complex interplay between its hydrophobic octenyl tail and its sterically hindered carboxyl head. The gem-dimethyl substitution plays a pivotal role in disrupting crystalline dimer formation, thereby enhancing its solvation in polar protic and aprotic environments. By employing a rigorously validated shake-flask methodology, researchers can obtain precise thermodynamic data essential for advanced chemical formulation.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification Protocols for Sterically Hindered 2,2-Dimethyloct-7-enoic Acid

Executive Summary & Mechanistic Rationale The esterification of 2,2-dimethyloct-7-enoic acid presents a distinct synthetic challenge frequently encountered in the total synthesis of marine depsipeptides (such as the kulo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The esterification of 2,2-dimethyloct-7-enoic acid presents a distinct synthetic challenge frequently encountered in the total synthesis of marine depsipeptides (such as the kulolide family) and complex lipid analogs. The presence of a gem-dimethyl group at the α-position (C2) creates a neopentyl-like steric environment that severely shields the carbonyl carbon from nucleophilic attack.

Standard esterification protocols—such as Fischer esterification or Steglich coupling (DIC/EDC with HOBt)—often fail or deliver poor yields (< 30%). In Steglich couplings, the sluggish rate of alcohol attack on the O-acylisourea intermediate allows the competing, irreversible rearrangement to an unreactive N-acylurea to dominate. Furthermore, the substrate features a terminal alkene (C7-C8) that is sensitive to isomerization or hydrochlorination under harsh, high-temperature acidic conditions (e.g., refluxing thionyl chloride).

To overcome this, the carboxylate must be converted into a highly electrophilic, transient acyl-transfer species under mild conditions. This guide details two field-proven methodologies:

  • The Modified Yamaguchi Esterification : Utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) to form a reactive anhydride. As demonstrated by Dhimitruka and SantaLucia (), aliphatic acids in this protocol actually proceed via a highly reactive symmetric aliphatic anhydride , ensuring excellent regioselectivity and rapid DMAP-mediated acyl transfer.

  • The Acylium Ion / Acid Chloride Method : Utilizing oxalyl chloride and catalytic DMF to generate a Vilsmeier-Haack intermediate, which smoothly converts the hindered acid to an acid chloride at 0 °C without compromising the terminal alkene.

Workflow Start Substrate: 2,2-dimethyloct-7-enoic acid Check Assess Steric Hindrance (α,α-dimethyl) Start->Check Standard Standard Coupling (EDC/HOBt, Fischer) Check->Standard If ignored Advanced Advanced Acyl Transfer (Yamaguchi, Acid Chloride) Check->Advanced Recommended Result1 Low Yield / Sluggish Standard->Result1 Yamaguchi Protocol A: Yamaguchi (TCBC, DMAP, Et3N) Advanced->Yamaguchi AcidChloride Protocol B: Acid Chloride (Oxalyl Chloride, DMF) Advanced->AcidChloride Result2 High Yield / Fast Yamaguchi->Result2 AcidChloride->Result2

Workflow decision tree for selecting esterification protocols for sterically hindered acids.

Quantitative Method Comparison

The following table summarizes the expected outcomes when subjecting 2,2-dimethyloct-7-enoic acid to various esterification conditions with a standard primary/secondary alcohol.

Esterification MethodReagents / CatalystTypical Yield (%)Time (h)Mechanistic Limitation / Advantage
Fischer H₂SO₄, ROH (solvent), Δ< 15%24 - 48Severe steric repulsion at the protonated carbonyl; risk of alkene hydration.
Steglich DIC or EDC, DMAP, DCM30 - 45%16 - 24O-acylisourea rearranges to unreactive N-acylurea before alcohol can attack.
Yamaguchi TCBC, Et₃N, DMAP, PhMe85 - 95% 2 - 4Symmetric anhydride intermediate is easily attacked by DMAP; highly mild ().
Acid Chloride (COCl)₂, cat. DMF, Et₃N80 - 90% 4 - 6Highly electrophilic acylium ion overcomes steric bulk; oxalyl chloride preserves alkenes.

Experimental Protocols

Protocol A: Modified Yamaguchi Esterification

This method is the gold standard for macrolactonizations and hindered intermolecular esterifications. It relies on the formation of a mixed anhydride that disproportionates into a symmetric anhydride, which is subsequently activated by stoichiometric DMAP ().

Reagents:

  • 2,2-dimethyloct-7-enoic acid (1.0 equiv)

  • Target Alcohol (1.1 - 1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Anhydrous Toluene or THF (0.1 M)

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve 2,2-dimethyloct-7-enoic acid in anhydrous THF or Toluene under an inert nitrogen atmosphere.

  • Add Et₃N (1.5 equiv) followed by dropwise addition of TCBC (1.2 equiv) at room temperature.

  • Stir for 1–2 hours.

    • Causality & Self-Validation: Et₃N deprotonates the acid and acts as an HCl scavenger. The reaction's progress is visually validated by the formation of a dense white precipitate (Et₃N·HCl).

  • Acyl Transfer: In a separate flask, dissolve the target alcohol (1.2 equiv) and DMAP (1.5 equiv) in anhydrous Toluene.

  • Transfer the anhydride mixture (suspension) into the alcohol/DMAP solution.

    • Causality: DMAP must be present in stoichiometric amounts because it acts as both a nucleophilic catalyst (forming the highly reactive acyl-pyridinium species) and a base to trap the liberated trichlorobenzoic acid.

  • Stir at room temperature for 2 hours. If the target alcohol is also sterically hindered (e.g., a secondary alcohol in a depsipeptide), warm the reaction to 60 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Mechanism Acid Aliphatic Acid (Hindered) Mixed Mixed Anhydride (Transient) Acid->Mixed + TCBC TCBC TCBC / Et3N Symm Symmetric Anhydride (Reactive Intermediate) Mixed->Symm Disproportionation Ester Hindered Ester Product Symm->Ester + Alcohol + DMAP DMAP DMAP / Alcohol

Mechanistic pathway of Yamaguchi esterification highlighting the symmetric anhydride intermediate.

Protocol B: Acid Chloride / Acylium Ion Method

When Yamaguchi reagents are unavailable, the acid chloride method utilizing oxalyl chloride is a robust alternative. Thionyl chloride is explicitly avoided here to prevent HCl-mediated addition across the terminal alkene.

Reagents:

  • 2,2-dimethyloct-7-enoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Target Alcohol (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Dissolve 2,2-dimethyloct-7-enoic acid in anhydrous DCM (0.2 M) under nitrogen and cool to 0 °C.

  • Add catalytic DMF (0.05 equiv).

  • Dropwise add oxalyl chloride (1.5 equiv).

    • Causality & Self-Validation: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which chlorinates the hindered acid far faster than oxalyl chloride alone. Immediate gas evolution (CO and CO₂) will occur. The cessation of gas bubbling (typically 1–2 hours) is a reliable self-validating marker that acid chloride formation is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: In a separate flask, prepare a solution of the target alcohol, Et₃N, and DMAP in DCM at 0 °C.

  • Dropwise add the acid chloride solution to the alcohol mixture.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove DMAP/Et₃N), then with NaHCO₃, dry, and concentrate.

References

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Organic Letters, 2006. URL:[Link]

  • A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization Bulletin of the Chemical Society of Japan, 1979. URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Frontiers in Chemistry (via PMC), 2023. URL:[Link]

Application

Application Note: Copolymerization of Ethylene and 2,2-Dimethyloct-7-enoic Acid for Advanced Functional Polyolefins

Introduction & Mechanistic Rationale The incorporation of polar functional groups into polyolefins is a critical objective in polymer chemistry, as it dramatically improves the material's surface energy, adhesion, dyeabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of polar functional groups into polyolefins is a critical objective in polymer chemistry, as it dramatically improves the material's surface energy, adhesion, dyeability, and compatibility with polar matrices. However, direct copolymerization of ethylene with polar monomers (such as carboxylic acids) presents a severe catalytic challenge. The polar heteroatoms typically poison early transition metal catalysts (e.g., Ziegler-Natta or metallocenes) by strongly coordinating to the highly oxophilic metal center, thereby blocking olefin insertion[1].

2,2-Dimethyloct-7-enoic acid is a highly specialized functionalized α-olefin. Originally identified as a rare fatty acid subunit incorporated into natural marine lipopeptides[2], its unique molecular architecture makes it an exceptional candidate for advanced polymerization studies. It features a terminal alkene separated from a C1-carboxylic acid by a flexible tetramethylene spacer. Crucially, it possesses a gem-dimethyl group at the C2 position.

The Gem-Dimethyl Steric Shield

The causality behind choosing this specific monomer lies in the "gem-dimethyl effect"[3]. The bulky methyl groups at the α-position restrict the conformational freedom of the carbonyl oxygen. This creates a powerful steric shield that hinders the formation of stable, inactive metallacycles during the catalytic cycle. Depending on the catalyst system employed, this steric bulk either allows for direct copolymerization (with late transition metals) or highly efficient masking (with early transition metals)[4].

Experimental Workflows & Causality

To successfully copolymerize 2,2-dimethyloct-7-enoic acid with ethylene, two distinct catalytic strategies can be employed.

Polymerization_Workflow Monomer 2,2-Dimethyloct-7-enoic Acid (Terminal Alkene Monomer) Masking Masking via TIBA (Alkyl-Al Formation) Monomer->Masking Pathway A (Early TM) PdCat Pd α-Diimine Catalyst Direct Copolymerization Monomer->PdCat Pathway B (Late TM) Ethylene Ethylene Gas (Co-monomer) Metallocene Metallocene/MAO Copolymerization Ethylene->Metallocene Ethylene->PdCat Masking->Metallocene Deprotection Acidic Workup (Deprotection) Metallocene->Deprotection Polymer Carboxyl-Functionalized Polyethylene Deprotection->Polymer Precipitation Methanol Precipitation (Direct Recovery) PdCat->Precipitation Precipitation->Polymer

Workflow comparing Early Transition Metal (Pathway A) and Late Transition Metal (Pathway B) copolymerization.

Protocol A: Metallocene-Catalyzed Copolymerization via Monomer Masking

Causality: Early transition metals (Zr, Ti) are extremely oxophilic. Even with the steric hindrance of the gem-dimethyl group, the acidic proton of the carboxylic acid will irreversibly protonate the alkyl-metal active species, terminating the catalyst. Therefore, the acid must be "masked" using an organoaluminum reagent[1]. Triisobutylaluminum (TIBA) is explicitly chosen over trimethylaluminum (TMA) because the bulky isobutyl groups provide additional steric shielding around the newly formed aluminum-carboxylate, preventing it from coordinating to the active Zr center.

Step-by-Step Methodology:

  • Monomer Masking: In a glovebox, dissolve 10 mmol of 2,2-dimethyloct-7-enoic acid in 20 mL of anhydrous toluene. Slowly add 11 mmol (1.1 eq) of TIBA at 0 °C.

    • Self-Validation: Observe the reaction solution for the evolution of isobutane gas. This indicates successful deprotonation of the carboxylic acid. When gas evolution ceases, masking is complete.

  • Polymerization Setup: Transfer the masked monomer solution to a 250 mL Parr reactor containing 100 mL of anhydrous toluene. Pressurize the reactor with ethylene to 5 bar and equilibrate at 60 °C.

  • Catalyst Injection: Inject a pre-activated solution of rac-Et(Ind)₂ZrCl₂ (5 µmol) and Methylaluminoxane (MAO) (Al/Zr ratio = 1000) to initiate polymerization.

    • Self-Validation: Monitor the mass flow controller. A continuous drop in ethylene pressure indicates active insertion.

  • Quenching & Deprotection: After 30 minutes, vent the reactor. Pour the highly viscous solution into 500 mL of acidified methanol (10% HCl in MeOH).

    • Causality: The HCl is strictly required to cleave the strong Al-O bonds formed during the masking step, regenerating the free carboxylic acid on the polymer backbone, while methanol precipitates the hydrophobic polyethylene chain.

  • Recovery: Filter the precipitated polymer, wash with fresh methanol, and dry in vacuo at 60 °C to constant weight.

Protocol B: Direct Copolymerization using Late Transition Metal Catalysts

Causality: Late transition metals (e.g., Pd or Ni α-diimine complexes) are significantly less oxophilic than their group 4 counterparts, allowing them to tolerate polar functional groups[4]. When combined with the intrinsic steric shielding of the gem-dimethyl group on 2,2-dimethyloct-7-enoic acid, direct copolymerization can be achieved without the need for prior masking steps.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under inert atmosphere, dissolve 10 mmol of unmasked 2,2-dimethyloct-7-enoic acid and 20 µmol of the Brookhart-type catalyst [(ArN=C(Me)-C(Me)=NAr)Pd(CH3)(NCMe)]+SbF6- in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it is slightly polar and stabilizes the highly electrophilic cationic Pd-diimine center without strongly coordinating to it (unlike THF or acetonitrile), enhancing catalyst lifetime.

  • Polymerization: Pressurize the flask with 1 bar of ethylene gas and stir vigorously at 35 °C for 12 hours.

  • Quenching: Vent the unreacted ethylene. The reaction is quenched by exposing the solution to air and adding a small amount of phenothiazine (radical scavenger).

  • Recovery: Precipitate the polymer directly by pouring the DCM solution into vigorously stirred methanol. Filter and dry in vacuo.

Quantitative Data & Comparative Analysis

The choice of catalytic pathway drastically affects the properties of the resulting functionalized polyolefin. Pathway A yields highly linear, crystalline materials with lower incorporation rates, whereas Pathway B yields highly branched, amorphous materials with higher polar group incorporation.

ParameterPathway A: Metallocene (Masked)Pathway B: Pd α-Diimine (Direct)
Catalyst System rac-Et(Ind)₂ZrCl₂ / MAO[(ArN=C(Me)-C(Me)=NAr)Pd(Me)(NCMe)]+SbF6-
Monomer Pre-treatment Masking with TIBA strictly requiredNone (Direct use tolerated)
Solvent Matrix Toluene (Non-coordinating)Dichloromethane (Weakly coordinating)
Catalytic Activity High (>10⁶ g/mol ·h)Moderate (~10⁴ g/mol ·h)
Polar Incorporation 1.5 - 3.0 mol%5.0 - 12.0 mol%
Polymer Topology Highly linear, crystallineHighly branched, amorphous
Molecular Weight (Mw) > 150,000 g/mol 30,000 - 80,000 g/mol
Dispersity (PDI) ~ 2.0 (Single-site coordination)1.5 - 1.8

References

  • Title: Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity Source: MDPI Marine Drugs URL: 5

  • Title: Copolymerization of Ethylene and Polar Monomers by Metallocene Catalyst Source: D-NB.info (University of Hamburg) URL: 1

  • Title: Controlled Copolymerization of Ethylene and Biosourced Comonomers Using Dibenzobarrelene-Based α-Diimine Nickel Catalyst Source: MDPI Polymers URL: 4

  • Title: gem‐Dimethyl Effects in the Thermal Behavior of Polyethylene Source: ResearchGate URL: 3

Sources

Method

Application Note: Synthesis and Formulation of Next-Generation Lipid Nanoparticles Incorporating 2,2-Dimethyloct-7-enoic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: mRNA Delivery, Gene Therapy, and Novel Ionizable Lipid Synthesis Rationale & Molecular Design Lipid nanoparticle (LNP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: mRNA Delivery, Gene Therapy, and Novel Ionizable Lipid Synthesis

Rationale & Molecular Design

Lipid nanoparticle (LNP) systems are the leading non-viral delivery platforms for genetic drugs, relying heavily on the precise pKa and fusogenicity of their ionizable lipid components to enable effective intracellular delivery[1]. The design of the ionizable lipid tail is a critical determinant of both the in vivo half-life and the endosomal escape efficiency of the LNP.

This protocol details the synthesis and application of a novel ionizable lipid, DMOEA-MDEA , derived from 2,2-dimethyloct-7-enoic acid . This specific precursor is a unique, rare fatty acid originally identified as a structural subunit in marine lipopeptides from cyanobacteria[2]. By esterifying two equivalents of 2,2-dimethyloct-7-enoic acid to an N-methyldiethanolamine (MDEA) core, we engineer a lipid with two highly functionalized tails:

  • The gem-dimethyl group (alpha-branching): Introduces steric hindrance adjacent to the ester linkage. This causality is crucial: it slows down premature hydrolysis by systemic serum lipases, extending circulation time, while still permitting enzymatic cleavage within the target cell.

  • The terminal alkene (oct-7-enoic tail): Increases the fluidity of the hydrophobic core. Upon endosomal acidification, these unsaturated tails promote the critical phase transition from a lamellar bilayer to an inverted hexagonal (H_II) phase, physically disrupting the endosomal membrane to release the mRNA payload.

Chemical Synthesis of DMOEA-MDEA

The following self-validating protocol outlines the Steglich esterification used to synthesize the DMOEA-MDEA ionizable lipid.

Reagents
  • Precursor: 2,2-dimethyloct-7-enoic acid (2.2 eq)

  • Core: N-methyldiethanolamine (MDEA) (1.0 eq)

  • Coupling Agents: EDC·HCl (2.5 eq), DMAP (0.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Synthesis Protocol
  • Preparation: Purge a round-bottom flask with Argon. Dissolve 1.0 eq of MDEA and 2.2 eq of 2,2-dimethyloct-7-enoic acid in anhydrous DCM (0.1 M concentration).

  • Activation: Add 0.2 eq of DMAP, followed by the slow addition of 2.5 eq of EDC·HCl. Stir the reaction mixture continuously at room temperature for 24 hours.

  • In-Process QC (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the ninhydrin-active MDEA spot at the baseline disappears, replaced by a higher Rf​ spot corresponding to the diester.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (gradient elution: 0-5% Methanol in DCM).

  • Final QC: Confirm the structure via 1H -NMR. Validation checkpoint: Look for the disappearance of hydroxyl protons, the presence of terminal alkene multiplet signals at δ 4.9–5.8 ppm, and a strong singlet at δ 1.2 ppm corresponding to the gem-dimethyl groups.

LNP Formulation Workflow

To formulate mRNA-loaded LNPs, the DMOEA-MDEA lipid is combined with helper lipids and mixed with mRNA using a microfluidic architecture.

LNP_Formulation A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing (Flow Ratio 3:1) A->C B Lipid Phase (DMOEA-MDEA, DSPC, Chol, PEG) B->C D Self-Assembly (Nanoparticle Formation) C->D E Dialysis (1X PBS, pH 7.4) D->E Remove EtOH F Sterile Filtration (0.22 µm PES) E->F Buffer Exchange G Final LNP Product (QC & Storage) F->G

Fig 1. Microfluidic formulation workflow for DMOEA-MDEA lipid nanoparticles.

Microfluidic Mixing Protocol
  • Lipid Phase Preparation: Dissolve DMOEA-MDEA, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at a molar ratio of 50 : 10 : 38.5 : 1.5 . Adjust the final total lipid concentration to 12.5 mM.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.17 mg/mL. Causality: The pH 4.0 buffer ensures the tertiary amine of DMOEA-MDEA (expected pKa ~6.3) is fully protonated, driving electrostatic complexation with the anionic mRNA backbone at a target Nitrogen-to-Phosphate (N/P) ratio of 6.

  • Mixing: Inject both phases into a microfluidic micromixer. Set the aqueous flow rate to 3.0 mL/min and the ethanol flow rate to 1.0 mL/min (3:1 volumetric ratio).

  • Pre-Dialysis QC (Self-Validation): Immediately dilute a 10 µL aliquot of the effluent 1:100 in PBS and measure via Dynamic Light Scattering (DLS). Checkpoint: If the Z-average size exceeds 150 nm, abort the run; this indicates lipid precipitation rather than controlled self-assembly.

  • Dialysis & Maturation: Transfer the successful effluent into a 10K MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the core, solidifying the LNP structure.

Physicochemical Characterization & Quality Control

A rigorous QC panel ensures the self-validation of the formulation process. All quantitative targets are summarized below:

ParameterTarget ValueAnalytical MethodCausality / Importance
Z-Average Size 60 - 80 nmDLSOptimal dimension for hepatocyte fenestration and cellular endocytosis.
PDI < 0.15DLSEnsures a monodisperse population, preventing variable dosing profiles.
Zeta Potential -2 to +2 mVELS (in PBS, pH 7.4)Near-neutral surface charge prevents opsonization and rapid clearance in vivo.
Encapsulation (EE%) > 90%RiboGreen AssayValidates successful electrostatic complexation during microfluidic mixing.
Apparent pKa 6.2 - 6.5TNS FluorescenceEnsures the lipid remains neutral in blood but protonates in the endosome.
RiboGreen Encapsulation Assay (Self-Validating Protocol)
  • Prepare 1X TE buffer (pH 7.4).

  • Prepare two sets of LNP dilutions (e.g., 1:100):

    • Condition A (Intact): Diluted in TE buffer only. (Measures unencapsulated, free mRNA).

    • Condition B (Lysed): Diluted in TE buffer containing 1% Triton X-100. (Disrupts the LNP, measuring total mRNA).

  • Add Quant-iT™ RiboGreen reagent to all wells and incubate for 5 minutes in the dark.

  • Measure fluorescence (Excitation: 480 nm / Emission: 520 nm).

  • Calculation: EE%=Total(B)Total(B)−Free(A)​×100

  • Validation Checkpoint: Compare the Total (B) fluorescence to a standard curve of the input mRNA. If the calculated total mRNA recovery is < 80% of the theoretical input, investigate the microfluidic chip for RNA precipitation or RNase contamination.

Mechanism of Endosomal Escape

The true advantage of incorporating 2,2-dimethyloct-7-enoic acid lies in its intracellular behavior. Once the LNP is endocytosed, the drop in pH triggers a structural metamorphosis.

Endosomal_Escape N1 Cellular Uptake (Endocytosis) N2 Early Endosome (pH ~6.5) N1->N2 N3 Late Endosome (pH ~5.5) N2->N3 Acidification N4 Protonation of DMOEA-MDEA (Tertiary Amine) N3->N4 pKa ~6.2-6.5 N5 Electrostatic Interaction (Anionic Lipids) N4->N5 N6 Hexagonal H_II Phase (Membrane Disruption) N5->N6 Alkene Fusogenicity N7 Cytosolic Release (mRNA Translation) N6->N7

Fig 2. Mechanism of DMOEA-MDEA mediated endosomal escape via H_II phase formation.

As the endosome acidifies to pH ~5.5, the tertiary amine of the MDEA core becomes protonated. This cationic charge pairs with endogenous anionic lipids (e.g., lysobisphosphatidic acid) in the endosomal membrane. Simultaneously, the terminal alkenes of the oct-7-enoic tails expand the hydrophobic volume (creating a cone-shaped molecular geometry). This synergy forces the lipid mixture out of a stable bilayer and into an inverted hexagonal ( HII​ ) phase, shattering the endosomal vesicle and releasing the mRNA into the cytosol for ribosomal translation.

References

  • Dembitsky, V. M., et al. (2022). "Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity." Marine Drugs, 20(9), 578. URL:[Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. URL:[Link]

Sources

Application

Application Note: Cross-Metathesis of 2,2-Dimethyloct-7-enoic Acid in Complex Depsipeptide Synthesis

Introduction and Scientific Rationale The synthesis of marine-derived natural products, particularly cyclic lipodepsipeptides such as the kulolides and kulomoopunalides, often requires the incorporation of unusual fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The synthesis of marine-derived natural products, particularly cyclic lipodepsipeptides such as the kulolides and kulomoopunalides, often requires the incorporation of unusual fatty acid fragments[1][2]. A critical building block in these syntheses is 2,2-dimethyloct-7-enoic acid , a terminal alkene bearing a gem-dimethyl-substituted carboxylic acid moiety[2][3].

Cross-metathesis (CM) provides a powerful, atom-economical method to functionalize the terminal olefin of 2,2-dimethyloct-7-enoic acid, enabling chain elongation or the introduction of complex functional groups. However, performing olefin metathesis in the presence of an unprotected, sterically hindered carboxylic acid presents unique chemoselectivity and catalyst-stability challenges. This application note details the optimized reaction conditions, catalyst selection rationale, and step-by-step protocols for the efficient cross-metathesis of 2,2-dimethyloct-7-enoic acid.

Mechanistic Insights and Catalyst Selection

Terminal alkenes are generally classified as Type I olefins in the empirical Chatterjee metathesis model, meaning they undergo rapid homodimerization and subsequent secondary metathesis. The presence of the carboxylic acid group, however, can coordinate with ruthenium centers, potentially leading to catalyst deactivation if not properly managed.

Causality Behind Experimental Choices
  • Catalyst Choice: First-generation Grubbs catalysts (G-I) frequently exhibit poor functional group tolerance toward unprotected carboxylic acids. Hoveyda-Grubbs 2nd Generation (HG-II) is the catalyst of choice. The bidentate isopropoxystyrene ligand in HG-II provides exceptional stability against the acidic proton, while the strongly electron-donating N-heterocyclic carbene (NHC) ligand ensures high catalytic turnover even with sterically demanding cross-partners.

  • Solvent Selection: Dichloromethane (DCM) is the standard solvent for CM. However, for substrates requiring elevated temperatures to drive the thermodynamic equilibrium toward the heterodimer (especially when reacting with Type II or Type III olefins), toluene or 1,2-dichloroethane (DCE) at 60–80 °C is utilized.

  • Concentration: To minimize the competitive homodimerization of 2,2-dimethyloct-7-enoic acid, the reaction is run at a relatively high dilution (0.05 M) with an excess of the cross-partner (typically 2.0 to 3.0 equivalents).

Experimental Workflow Visualization

CM_Workflow Substrate 1. Substrate Preparation 2,2-dimethyloct-7-enoic acid + Cross-Partner Solvent: Anhydrous DCM/DCE Degassing 2. Degassing Argon sparging (15 min) to remove O2 Substrate->Degassing Catalyst 3. Catalyst Addition Hoveyda-Grubbs II (5-10 mol%) Added in portions Degassing->Catalyst Reaction 4. Reflux & Monitor 40-80 °C, 12-24 h Monitor via TLC/LC-MS Catalyst->Reaction Quench 5. Quenching Add Ethyl Vinyl Ether (Excess) Stir 30 min Reaction->Quench Purification 6. Purification Flash Chromatography (Silica Gel) Hexanes/EtOAc gradient Quench->Purification

Caption: Standard experimental workflow for the cross-metathesis of 2,2-dimethyloct-7-enoic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of cross-metathesis conditions using 2,2-dimethyloct-7-enoic acid and a standard Type II olefin (e.g., methyl acrylate) to yield the corresponding α,β-unsaturated ester.

EntryCatalyst (mol%)SolventTemp (°C)Cross-Partner (equiv)Time (h)Yield (%)E/Z Ratio
1Grubbs I (10%)DCM402.024< 10%N/A
2Grubbs II (5%)DCM402.01865%> 15:1
3HG-II (5%)DCM402.01282%> 20:1
4HG-II (5%)DCE803.01294%> 20:1

Note: Yields represent isolated yields after silica gel chromatography. The E/Z ratio was determined by 1H NMR analysis of the crude reaction mixture.

Self-Validating Experimental Protocol

Materials:

  • 2,2-Dimethyloct-7-enoic acid (0.5 mmol, 1.0 equiv)

  • Cross-partner (e.g., methyl acrylate) (1.5 mmol, 3.0 equiv)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.025 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Ethyl vinyl ether (1.0 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-dimethyloct-7-enoic acid (85.1 mg, 0.5 mmol) and the cross-partner (1.5 mmol) in anhydrous DCE (10 mL).

  • Deoxygenation (Critical Step): Sparge the solution with dry Argon gas for 15 minutes. Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which accelerates catalyst decomposition to inactive ruthenium oxides.

  • Catalyst Addition: Under a positive pressure of Argon, add the Hoveyda-Grubbs II catalyst (15.6 mg, 0.025 mmol) in one portion. The solution will immediately turn a characteristic deep green color.

  • Reaction Execution: Attach a reflux condenser (flushed with Argon) and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir for 12 hours.

  • Reaction Monitoring & Quenching: Monitor the reaction via TLC (staining with KMnO4). Once the starting terminal alkene is consumed, cool the reaction to room temperature. Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene, preventing product isomerization during workup.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate containing 1% acetic acid to prevent streaking of the carboxylic acid).

References

  • European Journal of Biomedical AND Pharmaceutical sciences. "Unusual fatty acids incorporated into natural peptides derived from seaweeds and invertebrates". Available at: [Link]

  • ResearchGate. "Lyngbyastatin 4, a Dolastatin 13 Analogue with Elastase and Chymotrypsin Inhibitory Activity from the Marine Cyanobacterium Lyngbya confervoides". Available at:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 2,2-Dimethyloct-7-enoic Acid Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of complex aliphatic building blocks of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of complex aliphatic building blocks often requires the highly selective reduction of terminal alkenes. 2,2-dimethyloct-7-enoic acid and its derivatives (such as esters and amides) serve as critical intermediates in the development of specialized lipid regulators, marine natural product analogs, and pharmaceutical active pharmaceutical ingredients (APIs).

Structurally, this substrate presents a unique dichotomy:

  • The Headgroup (C1-C2): The presence of a gem-dimethyl group at the C2 position creates significant steric bulk adjacent to the carbonyl center. This protects the carbonyl from unwanted nucleophilic attacks but can also alter the solubility and local coordination geometry of the molecule.

  • The Tailgroup (C7-C8): The terminal alkene is sterically unhindered and highly accessible.

Because terminal alkenes are thermodynamically and kinetically favored for reduction, the primary challenge in this transformation is not achieving conversion, but rather maintaining chemoselectivity . If the C1 carboxylic acid is protected as a sensitive derivative (e.g., an O -benzyl ester or a halogenated amide), standard aggressive hydrogenation conditions may trigger unwanted hydrogenolysis or dehalogenation[1]. Therefore, catalyst selection must be meticulously tailored to the specific derivative being processed.

Catalyst Selection and Reaction Dynamics

The choice of catalyst dictates the reaction pathway, the required safety precautions, and the downstream purification strategy. We have established two primary self-validating protocols based on the functional group tolerance required.

Heterogeneous vs. Homogeneous Systems
  • Palladium on Carbon (Pd/C): Operating via the classic Horiuti-Polanyi mechanism, Pd/C is the workhorse for unhindered terminal alkenes. It is highly efficient and easily removed via filtration[2]. However, it lacks chemoselectivity and will readily cleave benzyl ethers/esters or reduce nitro groups[1].

  • Wilkinson’s Catalyst[RhCl(PPh₃)₃]: This homogeneous Rh(I) complex is ideal for chemoselective reductions. It undergoes oxidative addition of H₂, followed by highly selective coordination of the unhindered terminal alkene. Because of its specific coordination requirements, it leaves polar functional groups and benzyl protecting groups completely untouched[1].

Quantitative Data: Catalyst Comparison
Catalyst SystemCatalyst Loading (mol %)H₂ Pressure (atm)Temp (°C)Typical Time (h)Chemoselectivity Profile
10% Pd/C 1.0 – 5.01.0 (Balloon)20 – 252 – 4Low: Reduces alkenes, alkynes; debenzylates[1].
PtO₂ (Adams') 1.0 – 2.01.0 – 3.020 – 254 – 8Moderate: Avoids some hydrogenolysis; efficient for alkenes[2].
RhCl(PPh₃)₃ 2.0 – 5.01.0 – 5.020 – 506 – 12High: Strictly targets unhindered alkenes; tolerates benzyls[3].

Experimental Workflows

HydrogenationWorkflow Substrate 2,2-Dimethyloct-7-enoic Acid Derivative Decision Sensitive Groups Present? (e.g., O-Benzyl, Halogens) Substrate->Decision PdC Protocol A: 10% Pd/C (Heterogeneous) Decision->PdC No Wilkinson Protocol B: RhCl(PPh3)3 (Homogeneous) Decision->Wilkinson Yes Reaction H2 Atmosphere (1-5 atm) Stirring at 20-25°C PdC->Reaction Wilkinson->Reaction WorkupA Filtration through Celite (Remove Pd/C) Reaction->WorkupA WorkupB Silica Gel Chromatography (Remove Rh Complex) Reaction->WorkupB Product 2,2-Dimethyloctanoic Acid Derivative (Target) WorkupA->Product WorkupB->Product

Workflow for the chemoselective catalytic hydrogenation of 2,2-dimethyloct-7-enoic acid derivatives.
Protocol A: Heterogeneous Hydrogenation (Standard)

Best for: Free acids, simple alkyl esters, and amides lacking reducible protecting groups.

1. Reaction Setup & Purging:

  • Causality Check: Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with ambient oxygen.

  • Step: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol % relative to the substrate). Carefully wet the catalyst with a small volume of inert solvent (e.g., toluene or dichloromethane) before adding the primary reaction solvent.

  • Step: Dissolve the 2,2-dimethyloct-7-enoic acid derivative (1.0 equiv) in Ethyl Acetate (EtOAc) (0.2 M concentration) and add it to the flask. Note: EtOAc is preferred over Methanol (MeOH) if the substrate is an ester, to prevent unwanted base-free transesterification during the extended reaction time.

2. Hydrogenation:

  • Step: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Nitrogen (N₂) three times to ensure a completely oxygen-free environment.

  • Step: Evacuate the flask once more and backfill with Hydrogen gas (H₂) using a balloon.

  • Step: Stir vigorously at 20–25 °C for 2–4 hours. Monitor the reaction via TLC or GC-MS. The unhindered terminal alkene will reduce rapidly.

3. Workup & Isolation:

  • Causality Check: Colloidal palladium can contaminate the final API, leading to toxicity and color issues.

  • Step: Purge the reaction flask with N₂ to remove residual H₂. Filter the crude mixture through a tightly packed pad of Celite. Wash the pad thoroughly with EtOAc. Caution: Do not allow the Celite pad to dry out while pulling air through it, as the concentrated Pd/C can ignite.

  • Step: Concentrate the filtrate under reduced pressure to yield the 2,2-dimethyloctanoic acid derivative.

Protocol B: Homogeneous Chemoselective Hydrogenation

Best for: O-benzyl protected esters, halogenated derivatives, or molecules with reducible heteroaromatics.

1. Solvent Degassing:

  • Causality Check: Rhodium(I) complexes are highly susceptible to oxidation by dissolved O₂, which irreversibly oxidizes the phosphine ligands to phosphine oxides, deactivating the catalyst.

  • Step: Sparge anhydrous Toluene with dry N₂ or Argon for at least 15 minutes prior to use.

2. Reaction Setup:

  • Step: In a glovebox or under strict Schlenk conditions, add Wilkinson’s Catalyst [RhCl(PPh₃)₃] (2.5 mol %) to a pressure vessel or heavy-walled flask.

  • Step: Add the degassed Toluene to dissolve the catalyst, yielding a deep red/burgundy solution. Add the 2,2-dimethyloct-7-enoic acid derivative (1.0 equiv).

3. Hydrogenation:

  • Step: Pressurize the vessel with H₂ to 3–5 atm. Stir vigorously at 25 °C. The color of the solution will typically shift to a lighter yellow/orange as the active dihydride rhodium species forms and coordinates the alkene.

  • Step: Allow the reaction to proceed for 6–12 hours.

4. Workup & Isolation:

  • Causality Check: Unlike heterogeneous catalysts, homogeneous metals remain in solution and require chromatographic removal[4].

  • Step: Vent the H₂ gas and concentrate the reaction mixture. Pass the crude residue through a short plug of silica gel, eluting with Hexanes/EtOAc (typically 4:1) to trap the highly polar rhodium salts at the baseline.

  • Step: Evaporate the solvent to isolate the pure, chemoselectively reduced product.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol has successfully executed without over-reduction, utilize ¹H NMR spectroscopy as the primary validation tool:

  • Starting Material Signals: The terminal alkene of the oct-7-enoic chain exhibits a distinct multiplet at ~5.8 ppm (1H, internal vinyl proton, -CH =CH₂) and a terminal multiplet at ~4.9–5.0 ppm (2H, terminal vinyl protons, -CH=CH₂ ).

  • Product Confirmation: Successful reduction is confirmed by the complete disappearance of the signals at 5.8 ppm and 4.9 ppm. A new triplet will emerge at ~0.85–0.90 ppm (3H, -CH₃), corresponding to the newly formed terminal methyl group of the saturated octanoic chain. The gem-dimethyl singlet at ~1.15 ppm should remain entirely unshifted and integrate to 6H.

References

  • Vapourtec. "Hydrogenation | Catalytic Reactions | Flow Chemistry Applications". Available at:[Link]

  • ACS Catalysis. "Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review". Available at: [Link]

Sources

Application

Application Notes and Protocols: Conjugation of 2,2-Dimethyloct-7-enoic Acid in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist Abstract The covalent attachment of fatty acids to peptides, a process known as lipidation, is a powerful strategy to enhance the therapeutic properties of peptide-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The covalent attachment of fatty acids to peptides, a process known as lipidation, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs, improving their pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a detailed examination of the methodologies for conjugating 2,2-dimethyloct-7-enoic acid, a unique fatty acid with significant steric hindrance at the α-carbon, to peptides during solid-phase peptide synthesis (SPPS). We will explore the challenges presented by its structure and offer robust protocols utilizing advanced coupling reagents to achieve efficient and successful conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this and other sterically hindered lipophilic moieties into their peptide candidates.

Introduction: The Challenge of Sterically Hindered Lipidation

Lipidation can significantly improve a peptide's half-life by promoting binding to serum albumin and protecting it from enzymatic degradation.[2] While the conjugation of linear fatty acids such as palmitic or myristic acid is well-established, the incorporation of more complex or sterically hindered fatty acids like 2,2-dimethyloct-7-enoic acid presents considerable synthetic challenges.

The structure of 2,2-dimethyloct-7-enoic acid, with two methyl groups at the α-position to the carboxyl group, creates significant steric hindrance. This bulkiness impedes the approach of the activated carboxylic acid to the N-terminal amine of the peptide on the solid support, potentially leading to low coupling yields and incomplete reactions.[4][5] Overcoming this steric barrier requires carefully optimized protocols and the selection of highly efficient coupling reagents.

Understanding the Coupling Chemistry in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.[6][7] The formation of the amide bond between the incoming amino acid (or in this case, the fatty acid) and the N-terminus of the resin-bound peptide is the critical coupling step. This reaction is not spontaneous and requires the activation of the carboxylic acid group.

2.1. The Role of Coupling Reagents

Coupling reagents are essential for activating the carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine.[8] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered acids, the choice of coupling reagent is paramount to achieving high coupling efficiency.[9][10]

Selecting the Optimal Coupling Reagent for 2,2-Dimethyloct-7-enoic Acid

Given the steric hindrance of 2,2-dimethyloct-7-enoic acid, standard coupling reagents may prove inefficient. The following table compares several powerful coupling reagents suitable for this challenging conjugation.

Coupling ReagentClassKey Advantages for Hindered CouplingConsiderations
HATU Aminium/Uronium SaltForms a highly reactive OAt-active ester, leading to faster and more complete reactions.[10][11][12] Widely regarded as the gold standard for difficult couplings.[10]Higher cost compared to other reagents.[10]
HBTU Aminium/Uronium SaltA reliable and cost-effective reagent for routine and many challenging couplings.[8][10]Forms a less reactive OBt-ester compared to HATU, which may result in lower yields for severely hindered systems.[11]
COMU Aminium/Uronium SaltBased on OxymaPure, it shows high reactivity, often superior to HBTU/HATU for hindered couplings, and has a better safety profile.[12][13]Can be less stable in solution compared to other reagents.[14]
PyBOP Phosphonium SaltA strong coupling reagent with high reactivity, particularly useful for hindered amino acids and cyclizations.[15]Can be more expensive than aminium/uronium salts.
DIC/Oxyma Carbodiimide/AdditiveA cost-effective combination that provides high yields and low racemization.[16][17] Oxyma-based reagents often outperform HOBt-based ones.[12]May require longer reaction times for highly hindered systems compared to aminium/phosphonium salts.

For the conjugation of 2,2-dimethyloct-7-enoic acid, HATU and COMU are highly recommended due to their superior performance in coupling sterically demanding substrates.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and wash steps. It is assumed that the peptide has been synthesized on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final N-terminal Fmoc protecting group has been removed.

4.1. General Resin Preparation
  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes before the final Fmoc deprotection.[6][18]

  • Perform the final Fmoc deprotection using 20% piperidine in DMF. A standard procedure is two treatments of 10-15 minutes each.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

4.2. Protocol 1: Conjugation using HATU

This protocol utilizes the high reactivity of HATU to overcome the steric hindrance of 2,2-dimethyloct-7-enoic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • 2,2-dimethyloct-7-enoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, amine-free DMF

Procedure:

  • Pre-activation of the Fatty Acid:

    • In a separate vessel, dissolve 3-5 equivalents of 2,2-dimethyloct-7-enoic acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated fatty acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For highly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 40°C).

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

4.3. Protocol 2: Conjugation using DIC/Oxyma

This protocol offers a cost-effective alternative with excellent performance and low risk of side reactions.

Materials:

  • Fmoc-deprotected peptide-resin

  • 2,2-dimethyloct-7-enoic acid

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous, amine-free DMF

Procedure:

  • In-situ Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of 2,2-dimethyloct-7-enoic acid and 3-5 equivalents of OxymaPure in DMF.

    • Add this solution to the drained peptide-resin.

    • Add 3-5 equivalents of DIC to the reaction vessel.

    • Agitate the mixture at room temperature.

  • Reaction Time and Monitoring:

    • Allow the coupling reaction to proceed for 2-6 hours. Due to the steric hindrance, a longer reaction time compared to standard amino acid coupling is expected.

    • Monitor the reaction progress with the Kaiser test.

  • Washing:

    • Upon completion, drain the reaction solution and wash the resin as described in Protocol 1 (Section 4.2, step 3).

Visualization of Workflows
5.1. On-Resin Fatty Acid Conjugation Workflow

G cluster_prep Resin Preparation cluster_coupling Conjugation cluster_post Post-Coupling Swell Swell Peptide-Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Preactivate Pre-activate Fatty Acid (e.g., with HATU/DIPEA) Wash1->Preactivate Couple Add to Resin and React Preactivate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash with DMF/DCM Monitor->Wash2 Cleave Cleavage from Resin & Deprotection Wash2->Cleave Purify Purify Peptide-Fatty Acid Conjugate (HPLC) Cleave->Purify

Caption: General workflow for on-resin conjugation of 2,2-dimethyloct-7-enoic acid.

5.2. Coupling Reagent Activation Mechanism

G cluster_reactants Reactants FA 2,2-Dimethyloct-7-enoic Acid (R-COOH) ActiveEster Highly Reactive Active Ester (R-CO-X) FA->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Conjugate Final Conjugate (R-CO-NH-Peptide-Resin) ActiveEster->Conjugate PeptideResin Peptide on Resin (H2N-Peptide-Resin) PeptideResin->Conjugate

Sources

Method

Application Note: Functionalization of Gold Nanoparticles with 2,2-Dimethyloct-7-enoic Acid

Executive Summary The robust functionalization of gold nanoparticles (AuNPs) with complex organic ligands is a cornerstone of advanced drug delivery and biosensing. This application note details a highly efficient, bio-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust functionalization of gold nanoparticles (AuNPs) with complex organic ligands is a cornerstone of advanced drug delivery and biosensing. This application note details a highly efficient, bio-orthogonal protocol for conjugating 2,2-dimethyloct-7-enoic acid to the surface of spherical AuNPs. By bypassing traditional carbodiimide crosslinking in favor of UV-initiated Thiol-Ene click chemistry, this methodology overcomes severe steric limitations, ensuring high ligand density, preserved colloidal stability, and a self-validating reaction pathway.

Mechanistic Rationale: The Steric Challenge

When designing a bioconjugation strategy for 2,2-dimethyloct-7-enoic acid, researchers must account for the molecule's dual functionality: a terminal alkene (C7-C8) and a carboxylic acid (C1) featuring a gem-dimethyl group at the alpha position (C2).

Traditional functionalization often relies on EDC/NHS coupling to attach carboxylic acids to amine-terminated AuNPs. However, the gem-dimethyl group creates immense neopentyl-like steric hindrance around the carbonyl carbon. This shielding drastically reduces the rate of nucleophilic attack by N-hydroxysuccinimide (NHS), leading to exceptionally low conjugation yields and potential nanoparticle aggregation due to incomplete surface passivation.

The Solution: To circumvent this, we exploit the highly reactive, unhindered terminal alkene via a metal-free Thiol-Ene Click Chemistry approach [1]. By first functionalizing the AuNPs with a dithiol linker (e.g., PEG-dithiol), we create a dense monolayer of reactive sulfhydryl groups. A UV-initiated radical addition then couples the terminal alkene of the acid to the surface thiols. This forms a stable thioether bond, orienting the sterically hindered carboxylic acid outward into the solvent, providing excellent colloidal stability and a unique anionic surface for downstream applications[2].

Rationale cluster_0 Functional Group Analysis Target 2,2-dimethyloct-7-enoic acid (Dual Functional Molecule) Carboxyl Alpha-gem-dimethyl Carboxylic Acid Target->Carboxyl Alkene Terminal Alkene (C7-C8 double bond) Target->Alkene EDC EDC/NHS Coupling (to Amine-AuNPs) Carboxyl->EDC Steric Hindrance at alpha-carbon ThiolEne Thiol-Ene Click (to Thiol-AuNPs) Alkene->ThiolEne High Radical Reactivity Fail Low Yield & Colloidal Instability EDC->Fail Success High Yield & Stable Dispersion ThiolEne->Success

Diagram 1: Mechanistic rationale favoring Thiol-Ene click over EDC/NHS due to steric hindrance.

Materials and Reagents

  • Nanoparticles: Citrate-capped Gold Nanoparticles (~15 nm diameter, OD = 1.0).

  • Linker: Poly(ethylene glycol) dithiol (HS-PEG-SH, MW ~1000 Da). Causality Note: PEG provides steric stabilization preventing van der Waals-induced aggregation during the solvent transfer phase.

  • Target Ligand: 2,2-dimethyloct-7-enoic acid (CAS: 42549-86-0).

  • Photoinitiator: Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone). Chosen for its moderate water/polar solvent solubility compared to DMPA.

  • Solvents: N,N-Dimethylformamide (DMF) (Anhydrous), Milli-Q Water (18.2 MΩ·cm).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By measuring the Zeta potential ( ζ ) at each phase, the operator can confirm successful ligand exchange without requiring complex mass spectrometry.

Phase 1: Thiol-Functionalization of AuNPs
  • Preparation: Transfer 10 mL of citrate-capped AuNPs into a 50 mL round-bottom flask.

  • Ligand Addition: Add 100 µL of a 10 mM HS-PEG-SH aqueous solution dropwise under continuous magnetic stirring (400 rpm).

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature. The strong Au-S bond formation will spontaneously displace the weakly coordinated citrate ions.

  • Purification: Centrifuge the solution at 14,000 rpm for 20 minutes. Carefully decant the supernatant to remove excess unreacted PEG-dithiol.

  • Solvent Exchange: Resuspend the soft pellet in 10 mL of a 50:50 (v/v) DMF/Water mixture. Causality Note: 2,2-dimethyloct-7-enoic acid is highly lipophilic; introducing DMF ensures the target ligand remains soluble during the click reaction without precipitating the PEGylated AuNPs.

Phase 2: UV-Initiated Thiol-Ene Click Reaction
  • Reagent Mixing: To the 10 mL of Thiol-AuNPs in DMF/Water, add 2,2-dimethyloct-7-enoic acid to achieve a final concentration of 5 mM.

  • Initiator Addition: Add Irgacure 2959 to a final concentration of 1 mM. Sonicate the mixture briefly (30 seconds) to ensure complete dissolution.

  • Photochemical Activation: Place the flask in a UV reactor (365 nm, ~6 W/cm²) and irradiate for 45 minutes under gentle stirring. The UV light cleaves the photoinitiator, generating radicals that abstract a hydrogen from the surface thiols, triggering the anti-Markovnikov addition across the terminal alkene of the acid [1].

Phase 3: Purification and Validation
  • Primary Wash: Centrifuge the reacted AuNPs (14,000 rpm, 20 min). Discard the supernatant containing unreacted acid and photoinitiator byproducts.

  • Solvent Removal: Resuspend the pellet in 100% DMF and centrifuge again. Repeat this step twice to thoroughly wash away any physisorbed lipophilic molecules.

  • Final Dispersion: Resuspend the final pellet in 10 mL of Milli-Q water (adjusted to pH 7.4 with 0.1 M NaOH). Causality Note: The basic pH ensures the terminal carboxylic acids are fully deprotonated, maximizing electrostatic repulsion and colloidal stability.

Workflow A Citrate-Capped AuNPs (~15 nm) Reagent1 Excess PEG-Dithiol RT, 12h A->Reagent1 B Ligand Exchange (PEG-Dithiol) C Thiol-Functionalized AuNPs B->C Reagent2 2,2-dimethyloct-7-enoic acid + Irgacure 2959 C->Reagent2 D UV Irradiation (365 nm, 45 min) E Carboxyl-Terminated AuNPs D->E Reagent1->B Reagent2->D

Diagram 2: Experimental workflow for the bio-orthogonal functionalization of AuNPs.

Quantitative Data & Validation Metrics

To ensure the protocol is self-validating, track the physicochemical properties of the nanoparticles at each phase. The successful execution of the Thiol-Ene click reaction is confirmed by a distinct "U-shaped" shift in Zeta potential: starting highly negative (citrate), neutralizing slightly (PEG-dithiol), and returning to highly negative upon successful attachment of the deprotonated carboxylic acid.

Conjugation PhaseDominant Surface LigandLSPR Peak ( λmax​ )Hydrodynamic Diameter (DLS)Zeta Potential ( ζ ) at pH 7.4
1. Bare AuNPs Citrate520 nm15.0 ± 2.0 nm-40 mV to -45 mV
2. Thiolation PEG-Dithiol523 nm22.0 ± 3.5 nm-10 mV to -15 mV
3. Click Reaction 2,2-dimethyloct-7-enoic acid525 nm26.5 ± 4.0 nm-35 mV to -45 mV

Table 1: Expected characterization metrics validating step-wise surface modification.

Troubleshooting Insight: If the LSPR peak shifts beyond 530 nm or broadens significantly during Phase 2, the DMF/Water ratio is likely insufficient to solubilize the acid, leading to micelle formation and subsequent nanoparticle cross-linking. Increase the DMF ratio to 60% and ensure rigorous sonication prior to UV irradiation.

References

  • Kshirsagar, P. G., & Sangaru, S. S. (2021). "Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation." Biomedical Journal of Scientific & Technical Research, 36(5), 28821-28826.[Link]

  • Ghelardini, M. M., et al. (2025). "Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods." Chemistry of Materials.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2,2-dimethyloct-7-enoic acid amidation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low-yield issues during the amidation of 2,2-dimethyloct-7-enoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low-yield issues during the amidation of 2,2-dimethyloct-7-enoic acid .

This specific substrate presents a unique dual challenge: severe steric hindrance due to the α,α -dimethyl (gem-dimethyl) group, and a terminal alkene that must be preserved during activation. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative benchmarks, and self-validating protocols to ensure your success.

Diagnostic Workflow: Resolving Low Amidation Yields

G Start Low Amidation Yield with 2,2-Dimethyloct-7-enoic Acid Q1 Using EDC/HOBt or DCC? Start->Q1 Yes1 Switch to TCFH/NMI or HATU Q1->Yes1 Yes No1 Evaluate Amine Nucleophilicity Q1->No1 No Q2 Is Amine Electron-Deficient or Highly Hindered? No1->Q2 Yes2 Use Acid Chloride Method (Oxalyl Chloride/DMF) Q2->Yes2 Yes No2 Check Alkene Integrity (Avoid strong Lewis Acids) Q2->No2 No

Troubleshooting workflow for low amidation yield of alpha,alpha-dimethyl carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Why is my yield so low (<20%) when using standard EDC/HOBt or DCC coupling? A: The root cause is steric hindrance. 2,2-dimethyloct-7-enoic acid features a gem-dimethyl group at the α -position, structurally analogous to pivalic acid derivatives. This creates a highly sterically encumbered environment around the electrophilic carbonyl carbon[1]. Standard carbodiimides (EDC, DCC) activate the acid to form an O-acylisourea intermediate. Because this intermediate is exceedingly bulky, the subsequent nucleophilic attack by the amine is sterically blocked. This kinetic bottleneck allows competing side reactions to dominate, most notably the intramolecular acyl transfer that forms an unreactive N-acylurea byproduct[2].

Q: Which coupling reagents are scientifically proven to overcome this specific steric barrier? A: To bypass the steric bulk, you must utilize reagents that generate highly reactive, low-steric-profile intermediates:

  • TCFH / NMI : N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates an in situ acyl imidazolium intermediate. This intermediate is highly electrophilic and much smaller than HOBt active esters, making it exceptional for hindered acids[3].

  • HATU : Modern uronium/aminium salts like HATU are highly effective for sterically hindered carboxylic acids, driving the reaction forward via a highly reactive 7-azabenzotriazole active ester[4].

  • Acid Chlorides : For weakly nucleophilic amines (e.g., anilines), converting the acid to an acid chloride via oxalyl chloride remains the most robust method, as the chloride leaving group imposes minimal steric penalty[4].

Q: Will aggressive activation methods degrade the terminal alkene (oct-7-enoic)? A: The terminal alkene is generally stable to standard peptide coupling reagents (HATU, TCFH) and mild acid chloride formation (oxalyl chloride at 0 °C to RT). However, you must strictly avoid prolonged heating with strong Lewis acids or concentrated mineral acids, which can initiate cationic polymerization or alkene isomerization.

Quantitative Benchmarks: Reagent Selection for α,α -Dimethyl Acids

To guide your experimental design, below is a comparative data summary of coupling reagents applied to sterically hindered aliphatic acids.

Coupling Reagent SystemReactive Intermediate FormedTypical YieldReaction TimeMajor Byproducts / Drawbacks
EDC / HOBt O-Acylisourea / OBt ester15 – 30%24 hN-acylurea (difficult to separate)
HATU / DIPEA O-At ester75 – 85%4 – 12 hTetramethylurea (water-soluble)
TCFH / NMI Acyl imidazolium85 – 95%1 – 3 hTetramethylurea, NMI·HCl
Oxalyl Chloride / DMF Acid Chloride> 90%2 – 4 hCO₂, CO, HCl (requires basic workup)

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning you will observe specific physical or chemical cues that confirm the reaction is proceeding correctly.

Protocol A: TCFH/NMI-Mediated Amidation (Recommended for Mild Conditions)

This method is ideal for preserving the terminal alkene while achieving high yields with primary or secondary amines.

  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethyloct-7-enoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous dichloromethane (DCM) or acetonitrile to a concentration of 0.2 M.

  • Base Addition : Add N-methylimidazole (NMI, 3.0 equiv). The solution should remain clear.

  • Activation : Add TCFH (1.1 equiv) in one solid portion.

    • Self-Validation Check: Upon addition of TCFH, the reaction mixture will typically exhibit a mild exotherm and a slight yellowing. This confirms the rapid, successful formation of the highly reactive acyl imidazolium intermediate[3].

  • Monitoring : Stir at room temperature. Monitor via LC-MS. Due to the extreme reactivity of the acyl imidazolium, amidation of hindered acids is typically complete within 1–3 hours.

  • Workup : Dilute with DCM, wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanism Acid 2,2-Dimethyloct-7-enoic Acid (Sterically Hindered) Intermediate Acyl Imidazolium Ion (Highly Electrophilic) Acid->Intermediate TCFH/NMI TCFH TCFH + NMI (Activator & Base) TCFH->Intermediate Product Amide Product (High Yield) Intermediate->Product Amine Attack Amine Amine (Nucleophile) Amine->Product

Mechanistic pathway of TCFH/NMI mediated amidation forming the reactive acyl imidazolium.

Protocol B: Acid Chloride Method (For Electron-Deficient Amines)

Use this method if your amine is highly deactivated (e.g., anilines) and requires maximum electrophilicity from the acid.

  • Preparation : Dissolve 2,2-dimethyloct-7-enoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen. Cool the flask to 0 °C using an ice bath.

  • Catalyst : Add 1-2 drops of anhydrous DMF.

  • Chlorination : Add oxalyl chloride (1.5 equiv) dropwise.

    • Self-Validation Check: The immediate and vigorous evolution of gas (CO₂ and CO) upon addition of oxalyl chloride visually confirms that the Vilsmeier-Haack type activation is actively occurring[4].

  • Evaporation : Once gas evolution ceases completely (approx. 1-2 hours at RT), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM.

  • Amidation : Cool the solution to 0 °C. Add the amine (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 2 hours at RT, then perform a standard aqueous workup.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations . Organic Letters - ACS Publications.3

  • Application Notes and Protocols for Carboxylic Acid Activation of 2-Amino-6-methyl-4 . Benchchem. 4

  • Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols . Benchchem. 1

  • Evolution of amide bond formation . University of Michigan. 2

Sources

Optimization

preventing double bond isomerization during 2,2-dimethyloct-7-enoic acid synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyloct-7-enoic acid. Our focus is to provide in-depth troubleshooting and practical solutions for a critical challenge encountered during this synthesis: the unwanted isomerization of the terminal double bond. The gem-dimethyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate physicochemical properties.[1][2][3] Preserving the terminal alkene is frequently crucial for subsequent functionalization, making the prevention of isomerization a primary objective.

This document provides expert-driven, field-proven insights in a direct question-and-answer format to help you diagnose, resolve, and prevent issues in your experimental workflow.

Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Q1: My post-synthesis analysis (¹H NMR, GC-MS) shows a mixture of products, with signals corresponding to both terminal and internal alkenes. What is the likely cause?

A1: The presence of internal alkene isomers alongside your target 2,2-dimethyloct-7-enoic acid indicates that double bond migration has occurred. The terminal (mono-substituted) alkene is thermodynamically less stable than the more highly substituted internal isomers.[4][5] The reaction is driven toward the more stable internal position if a catalytic pathway is available. The three primary culprits for this isomerization are trace acid, base catalysis, or residual transition metals.

Diagnostic Steps:

  • Review Your Reaction Conditions: Pinpoint any steps involving strong acids, strong bases, or transition metal catalysts. Even trace amounts can be problematic.

  • Analyze Your Starting Materials: Ensure your starting materials (e.g., 6-bromo-1-hexene) are free from isomeric impurities.

  • Examine Your Work-up and Purification: Acidic or basic washes, or excessive heat during solvent evaporation or distillation, can induce isomerization after the main reaction is complete.[5]

Q2: I'm using a strong base like Lithium Diisopropylamide (LDA) to generate an enolate for alkylation. I suspect this step is causing the isomerization. How can I prevent this?

A2: This is a very common issue. While the strong base is necessary to deprotonate the α-carbon of your isobutyrate precursor, it can also abstract an allylic proton from the newly formed product. This generates a resonance-stabilized allylic carbanion, which upon quenching can protonate at the other end of the allylic system, resulting in the migrated double bond.[6][7][8]

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Perform the deprotonation and alkylation at -78 °C (dry ice/acetone bath). At this low temperature, the rate of the desired alkylation is much faster than the undesired allylic deprotonation of the product.[5]

  • Addition Order and Rate: Add the isobutyrate precursor dropwise to the prepared LDA solution to form the enolate. Then, add the alkylating agent (e.g., 6-bromo-1-hexene) slowly to the enolate solution. This maintains a low concentration of the alkylating agent and minimizes side reactions.

  • Low-Temperature Quench: Quench the reaction at -78 °C by adding a proton source like saturated aqueous ammonium chloride before allowing the mixture to warm up.[5] This ensures the reactive enolate is neutralized before it has the thermal energy to cause isomerization.

Q3: Can my choice of catalyst in a different synthetic step lead to isomerization later on?

A3: Absolutely. If your synthesis involves steps like cross-coupling or olefin metathesis, residual transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium, Iridium) are potent catalysts for double bond migration.[4][9][10][11] The mechanism often involves the formation of a metal-hydride species that can perform a reversible addition-elimination sequence along the carbon chain, effectively "walking" the double bond to a more stable internal position.[12][13][14]

Solutions:

  • Thorough Purification: Ensure that any transition metal catalysts are rigorously removed after the relevant step. This may require more than a simple extraction; techniques like silica gel chromatography, treatment with activated carbon, or using metal scavengers are often necessary.

  • Catalyst Selection: When possible, choose catalysts known for lower isomerization activity.[15] For some reactions, additives like 1,4-benzoquinone can be used to suppress the formation of the metal-hydride species responsible for isomerization.[5]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and strategic questions related to the synthesis.

Q1: What is the fundamental reason the double bond moves from the terminal position?

A1: The driving force is thermodynamics. Alkene stability is governed by the degree of substitution at the double bond. According to Zaitsev's rule, more substituted alkenes are more stable due to hyperconjugation and electronic effects. A terminal alkene like in your target molecule is mono-substituted. Internal isomers (di-substituted) are at a lower energy state.[4] The reaction will always proceed to the thermodynamic minimum if an activation pathway (provided by acid, base, or metal catalysts) is available.

Q2: Which synthetic strategies are inherently less prone to isomerization?

A2: The ideal strategy introduces the sensitive terminal alkene late in the synthesis under mild conditions, or uses methods that are not known to promote isomerization. The alkylation of a gem-dimethyl precursor (like an isobutyrate ester) with a terminal alkene-containing halide is a robust method, provided the conditions are strictly controlled as described above (low temperature). Alternative routes, such as those involving high temperatures or acidic reagents like in some tandem isomerization-lactonization protocols, should be avoided.[16]

Q3: If I end up with an isomeric mixture, how can I separate the desired 2,2-dimethyloct-7-enoic acid?

A3: Separating terminal and internal alkene isomers can be challenging due to their similar physical properties (e.g., boiling point).

  • Argentation Chromatography: This is a powerful technique for separating molecules based on unsaturation.[12] It uses a stationary phase (like silica gel) impregnated with silver ions (Ag⁺). The π-electrons of the double bond coordinate reversibly with the silver ions. The less sterically hindered terminal alkene interacts less strongly and typically elutes first, allowing for separation from the more strongly-retained internal isomers.[12][17][18]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 or specialized columns with shape selectivity can sometimes resolve the isomers.[12][19] Method development is required to optimize the mobile phase for sufficient resolution.

Recommended Experimental Protocol: Alkylation Route

This protocol outlines a reliable method for the synthesis of the target molecule's ethyl ester precursor, designed specifically to minimize double bond isomerization.

Objective: To synthesize ethyl 2,2-dimethyloct-7-enoate via alkylation of ethyl isobutyrate.

Diagram of Experimental Workflow

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Core Reaction (-78°C) cluster_2 Work-up & Purification cluster_3 Final Step A Dry Glassware & Solvents B Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) A->B C Enolate Formation (Add Ethyl Isobutyrate dropwise) B->C D Alkylation (Add 6-bromo-1-hexene dropwise) C->D E Low-Temp Quench (Add sat. aq. NH4Cl) D->E F Warm to RT & Phase Separation E->F G Aqueous Work-up F->G H Purification (Silica Gel Chromatography) G->H I Characterization (NMR, GC-MS) (Verify Isomeric Purity) H->I J Saponification (e.g., LiOH, RT) (To obtain final acid) I->J

Caption: Workflow for synthesis of 2,2-dimethyloct-7-enoic acid precursor.

Materials:

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl isobutyrate

  • 6-bromo-1-hexene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for work-up and chromatography

Procedure:

  • LDA Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add ethyl isobutyrate dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add 6-bromo-1-hexene dropwise to the enolate solution, ensuring the internal temperature remains below -75 °C. Stir the reaction mixture at -78 °C for 3-4 hours. Monitor reaction progress by TLC or GC-MS by taking carefully quenched aliquots.

  • Quenching: While the reaction is still at -78 °C, add saturated aqueous NH₄Cl solution to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure (avoiding high temperatures). Purify the crude ester by flash column chromatography on silica gel.

  • Saponification: The purified ethyl 2,2-dimethyloct-7-enoate can be hydrolyzed to the final carboxylic acid using mild conditions, such as lithium hydroxide in a THF/water mixture at room temperature, to avoid isomerization during this final deprotection step.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Isomerization

ParameterConditionRationale & Expected Outcome
Temperature -78 °COptimal. Minimizes the rate of parasitic allylic deprotonation, leading to high isomeric purity (>98:2).[5]
0 °CNot Recommended. Sufficient thermal energy to allow the base to act as an isomerization catalyst. Significant internal isomer formation expected.
Base LDAGood Choice. Strong, sterically hindered, non-nucleophilic base. Effective for enolate formation.
NaH / KHUse with Caution. Less soluble and can lead to heterogeneous reaction mixtures. Can still be effective at low temperatures but may be less reliable.
Quenching At -78 °CCritical. Immediately protonates and neutralizes the reactive enolate before it can cause isomerization upon warming.
At Room TempHigh Risk. Allows the enolate to equilibrate and react with the product as the solution warms, leading to significant isomerization.

Table 2: Analytical Techniques for Isomer Quantification

TechniquePrincipleKey Diagnostic Signals for 2,2-dimethyloct-7-enoic acid
¹H NMR Chemical ShiftTerminal Alkene (Desired): Vinylic protons appear as distinct multiplets around δ 4.9-5.1 ppm (2H, =CH₂) and δ 5.7-5.9 ppm (1H, -CH=).
Internal Alkene (Isomer): Vinylic protons appear as a different set of multiplets, typically shifted downfield to ~δ 5.3-5.5 ppm.
GC-MS Retention Time & FragmentationIsomers will have slightly different retention times on a GC column. The mass spectrum will show the same molecular ion (M⁺), but fragmentation patterns may differ slightly. Provides excellent quantification of the isomeric ratio.
¹³C NMR Chemical ShiftTerminal Alkene (Desired): Vinylic carbons at ~114 ppm (=CH₂) and ~139 ppm (-CH=).
Internal Alkene (Isomer): Vinylic carbons appear at different chemical shifts, typically in the ~120-135 ppm range.
Mechanisms of Isomerization

To effectively prevent isomerization, it is crucial to understand the pathways through which it occurs.

G cluster_main Isomerization Pathways cluster_mech Intermediates START Desired Product (Terminal Alkene) INT1 Allylic Anion START->INT1 [Base] -H⁺ INT2 Carbocation START->INT2 [Acid] +H⁺ INT3 π-Allyl Metal Complex START->INT3 [M-H] END Undesired Product (Internal Alkene) INT1->END +H⁺ INT2->END -H⁺ INT3->END

Caption: Catalytic pathways for terminal to internal alkene isomerization.

References
  • Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews. [Link]

  • Su, W., et al. (2020). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. Organic Chemistry Frontiers. [Link]

  • e-PG Pathshala. MODULE 27: Substitution accompanied by double bond shifts. Organic Chemistry-II. [Link]

  • Filo. (2025). Write a short note on migration of double bonds. [Link]

  • Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing. [Link]

  • Gagné, M. R. (2018). Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT. [Link]

  • San Diego State University. Catalyst for rapid and selective alkene isomerization. [Link]

  • Trost, B. M., & Dong, G. (2020). Alkene Isomerization through Allylmetals as a Strategic Tool in Stereoselective Synthesis. ACS Publications. [Link]

  • Journal of Chemical Education. (2023). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. [Link]

  • RSC Publishing. (2024). Mechanochemical Base-Catalyzed Isomerization and Deuteration of Allylbenzenes. [Link]

  • IntechOpen. (2021). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. [Link]

  • The Journal of Organic Chemistry. Mechanism of the acid-catalyzed double-bond migration in 4-methyl-4-penten-2-one and 2-cyclohexen-1-yl methyl ketone. [Link]

  • San Diego State University. Catalysts for control of monoisomerization of terminal alkenes. [Link]

  • Chemistry World. (2019). Walking radicals relocate double bonds. [Link]

  • LSU Scholarly Repository. (2003). Double-Bond Isomerization of Long Chain Olefins. [Link]

  • Google Patents.
  • ResearchGate. Base-catalyzed double-bond isomerization of 4f. [Link]

  • RajanBabu, T. V., et al. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. PMC. [Link]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • Chromatography Today. (2022). Easy purification of isomers with prepacked glass columns. [Link]

  • ACS Publications. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. [Link]

  • Google Patents.
  • ResearchGate. Solid acid catalysis of tandem isomerization-lactonization of olefinic acids. [Link]

  • Cell Press. (2020). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones and Reversed Depolymerization. [Link]

  • YouTube. (2014). Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry. [Link]

  • Scilit. (2015). Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides. [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Trace Detection of 2,2-Dimethyloct-7-enoic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific analytical challenges associated with 2,2-dimethyloct-7-enoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific analytical challenges associated with 2,2-dimethyloct-7-enoic acid .

This molecule presents a unique dual-challenge for Gas Chromatography-Mass Spectrometry (GC-MS):

  • High Polarity: The terminal carboxylic acid group causes severe hydrogen bonding with column stationary phases, leading to peak tailing and irreversible adsorption.

  • Severe Steric Hindrance: The di-methyl substitution at the alpha-carbon (C2) creates a quaternary carbon center that physically blocks standard derivatization reagents from accessing the carboxyl moiety[1].

To achieve trace-level detection (parts-per-billion/ppb), every step of the workflow—from sample preparation to mass analyzer tuning—must be rigorously optimized and self-validating.

Experimental Workflow & Logical Architecture

The following diagram illustrates the causal relationship between sample preparation, chemical modification, and instrumental analysis required for this specific analyte.

GCMS_Workflow Step1 1. Sample Extraction & Drying (Remove H2O to prevent reagent quenching) Step2 2. Catalyzed Silylation (BSTFA + 1% TMCS at 70°C) Overcome C2 steric hindrance Step1->Step2 Anhydrous extract Step3 3. GC Introduction (Splitless Injection at 250°C) Maximize trace analyte transfer Step2->Step3 Volatile TMS-derivative Step4 4. Mass Spectrometry (EI at 70 eV, SIM Mode) Isolate target ions for high S/N Step3->Step4 Chromatographic resolution

GC-MS workflow for trace detection of sterically hindered carboxylic acids.

Validated Step-by-Step Methodology

To ensure reproducibility and scientific integrity, follow this optimized protocol. The use of a catalyst during silylation is non-negotiable for 2,2-dimethyloct-7-enoic acid due to the alpha-dimethyl group[2].

Phase A: Sample Preparation and Derivatization
  • Extraction & Desiccation: Extract the analyte using a suitable non-polar solvent (e.g., hexane or dichloromethane). Transfer 100 µL of the extract to a silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Silylating reagents are highly moisture-sensitive; even trace water will hydrolyze the reagent and quench the reaction[3].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) .

  • Thermal Incubation: Tightly cap the vial with a PTFE-lined septum. Incubate in a heating block at 70°C for 60 minutes . Causality: The 1% TMCS acts as a critical catalyst, forming a highly reactive intermediate that forces the silylation of the sterically hindered C2 carboxyl group[1].

  • Cooling: Allow the vial to cool to room temperature before injection to prevent pressure blowback in the autosampler syringe.

Phase B: GC-MS Acquisition Setup
  • Injection: Inject 1.0 µL in splitless mode (purge valve off for 1.0 min) to ensure 100% of the trace analyte reaches the column[4].

  • Separation: Use a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to achieve ultra-trace sensitivity[5].

Quantitative Data: Optimized GC-MS Parameters

For easy implementation, program your instrument using the following empirically validated parameters:

Parameter CategorySpecific SettingScientific Rationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation of the TMS derivative.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the temperature gradient.
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then efficiently elutes the non-polar derivative.
Transfer Line Temp 280 °CPrevents cold spots and peak tailing before entering the MS source.
Ion Source Temp 230 °CBalances fragmentation efficiency with source cleanliness.
SIM Ions (m/z) Target: [M-15]+ (loss of methyl from TMS)Qualifiers: m/z 73 (TMS cation), m/z 129SIM mode filters out matrix noise, increasing sensitivity by 10x to 100x compared to full scan[5][6].

Troubleshooting Guides & FAQs

Q: My derivatization yield is extremely low, and I am seeing multiple peaks. What is happening?

A: You are experiencing incomplete derivatization due to steric hindrance. The two methyl groups at the C2 position physically block standard BSTFA from accessing the hydroxyl oxygen of the carboxylic acid.

  • Solution: You must use a catalyst. Ensure your BSTFA contains 1% TMCS[1][2]. If yields remain low, increase the incubation temperature to 80°C and extend the time to 90 minutes. Alternatively, switch to a smaller, more reactive alkylating agent like diazomethane (though safety protocols must be strictly followed due to toxicity).

Q: I am trying to detect the analyte at 10 ng/mL (ppb), but the signal-to-noise (S/N) ratio is below 3:1. How can I improve sensitivity?

A: Trace detection fails when background noise overwhelms the signal.

  • Solution 1 (Chromatography): Ensure you are using Splitless injection [4]. If you use a split ratio of 10:1, you are throwing away 90% of your trace sample.

  • Solution 2 (Mass Spec): Switch from Full Scan mode to Selected Ion Monitoring (SIM) mode [5]. By instructing the quadrupole to only monitor the specific m/z fragments of your derivatized 2,2-dimethyloct-7-enoic acid, you eliminate background matrix ions and column bleed, drastically improving the S/N ratio.

Q: The peak for the derivatized acid is tailing severely, ruining my integration. How do I fix the peak shape?

A: Peak tailing for carboxylic acids usually indicates interaction with active sites (silanol groups) in the GC flow path.

  • Solution: First, verify that your derivatization is 100% complete; underivatized acid will tail massively. Second, replace your inlet liner with a strictly deactivated (silanized) liner . Finally, trim 10-20 cm off the front of your GC column to remove accumulated non-volatile matrix contaminants that create active adsorption sites.

References

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis Emery Pharma URL: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry National Institutes of Health (PMC) URL:[Link]

  • GC-MS Sample Preparation Organomation URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethyloct-7-enoic Acid Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic challenges associated with 2,2-dimethyloct-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic challenges associated with 2,2-dimethyloct-7-enoic acid .

Coupling an amine to an α,α -dimethyl carboxylic acid is notoriously difficult. The gem-dimethyl group creates a massive steric shield around the electrophilic carbonyl carbon, rendering standard coupling reagents (like EDC/HOBt) virtually useless. Furthermore, the presence of the terminal alkene at C7 requires chemoselective activation to prevent unwanted side reactions. This guide provides field-proven, self-validating methodologies to ensure successful amide bond formation.

Strategic Workflow for Hindered Amide Coupling

G Start 2,2-Dimethyloct-7-enoic Acid Hindered α,α-Dimethyl Steric Shield Start->Hindered Standard EDC / HOBt (Avoid) Hindered->Standard High Steric Clash Uronium COMU / HATU (Moderate Nucleophiles) Hindered->Uronium O-Acyl Intermediate Phosphonium PyBrOP (Weak Nucleophiles) Hindered->Phosphonium Acyl Bromide AcylHalide BTFFH / Oxalyl Chloride (Highly Unreactive) Hindered->AcylHalide Acyl Fluoride/Chloride Success Target Amide Formation Uronium->Success Phosphonium->Success AcylHalide->Success

Decision tree for selecting coupling strategies for α,α-dimethyl hindered carboxylic acids.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do conventional coupling protocols (e.g., EDC/HOBt) fail completely with 2,2-dimethyloct-7-enoic acid? A: The failure is rooted in transition state geometry. Standard reagents convert the carboxylic acid into an active ester (such as an OBt ester). For the amide bond to form, the incoming amine nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). The two methyl groups at the α -position of 2,2-dimethyloct-7-enoic acid physically block this trajectory. This steric clash drastically increases the activation energy, leading to negligible yields and recovery of starting materials[1].

Q2: I tried using HATU, but I am seeing a +115 Da mass adduct on my amine via LC-MS. What is happening? A: You are observing a known side reaction called guanylation. Because the activation of your sterically hindered acid by HATU is slow, the unreacted amine nucleophile directly attacks the uronium salt of the HATU reagent instead. This forms a highly stable tetramethylguanidine (TMG) adduct (+115 Da)[2]. To prevent this, you must pre-activate the acid fully before adding the amine, or switch to a non-guanidinium reagent like COMU[3] or PyBrOP[4].

Q3: What are the mechanistic advantages of using acyl fluorides (via BTFFH) over acyl chlorides for this substrate? A: While converting the acid to an acid chloride (via oxalyl chloride) is a valid brute-force method[1], acyl fluorides offer superior kinetics for hindered substrates. The fluorine atom is highly electronegative but very small (its van der Waals radius is similar to oxygen). This minimizes the steric penalty at the reactive center. Furthermore, the C-F bond is uniquely resistant to hydrolysis compared to C-Cl bonds, allowing the amine to attack the highly polarized carbonyl without competing degradation from trace moisture[1][5].

Q4: Will the terminal alkene (oct-7-enoic) undergo unwanted side reactions during harsh activation? A: The terminal alkene is generally stable to standard coupling reagents. However, if you use oxalyl chloride, trace HCl or prolonged exposure to Lewis acids can theoretically cause double-bond isomerization or hydrochlorination. Mild, chemoselective in situ reagents like BTFFH or PyBrOP strictly target the carboxylic acid and will leave your alkene completely intact[4][5].

Quantitative Reagent Efficacy

The following table summarizes the expected performance of various coupling reagents when applied to α,α -dimethyl carboxylic acids.

Reagent ClassSpecific ReagentActive IntermediateSteric PenaltyTypical YieldReference
Carbodiimide EDC / HOBtOBt EsterHigh< 20%[1]
Uronium HATUOAt EsterModerate40–60%[6][7]
Uronium COMUOxyma EsterModerate50–75%[3][7]
Phosphonium PyBrOPAcyl BromideLow70–85%[4]
Acid Halide Oxalyl ChlorideAcyl ChlorideLow75–90%[1]
Fluoroamidinium BTFFHAcyl FluorideVery Low85–95%[1][5]
Self-Validating Experimental Protocols

A self-validating protocol eliminates guesswork by embedding analytical checkpoints directly into the workflow. Do not proceed to the next step until the validation criteria are met.

Protocol A: In Situ Acyl Fluoride Generation via BTFFH (Recommended)

This method is highly recommended for 2,2-dimethyloct-7-enoic acid due to its low steric demand and chemoselectivity[1][5].

Mech Acid 2,2-Dimethyloct-7-enoic Acid BTFFH BTFFH + DIPEA Acid->BTFFH AcylF Acyl Fluoride (Low Steric Profile) BTFFH->AcylF Fluorination Amine Amine Nucleophile AcylF->Amine Bürgi-Dunitz Trajectory Amide Amide Product Amine->Amide Coupling

Mechanism of in situ acyl fluoride generation and subsequent amide coupling.

Step 1: Acid Activation

  • Dissolve 2,2-dimethyloct-7-enoic acid (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.2 M.

  • Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv) followed by BTFFH (1.2 equiv).

  • Stir the reaction mixture at room temperature for 30–45 minutes.

  • Validation Checkpoint 1: Remove a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester mass (M+14 relative to the acid) confirms the successful formation of the highly reactive acyl fluoride intermediate. Alternatively, FT-IR spectroscopy of the reaction mixture will show a distinct C=O stretch shift to ~1840 cm⁻¹. Do not add the amine until activation is >95%.

Step 2: Amide Formation

  • Add the amine nucleophile (1.1 equiv) dropwise to the activated mixture.

  • Stir for 4–12 hours at room temperature.

  • Validation Checkpoint 2: Monitor via LC-MS. The acyl fluoride intermediate should deplete, and the target amide mass should emerge.

Step 3: Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with CH₂Cl₂, wash the organic layer with 1M HCl (to remove residual amine and DIPEA), dry over MgSO₄, and concentrate.

Protocol B: Phosphonium-Mediated Coupling via PyBrOP

PyBrOP generates an acyl bromide intermediate and is specifically designed for coupling α,α -dialkyl acids[4]. It avoids the guanylation side reactions seen with HATU[2].

Step 1: Mixture Preparation

  • Dissolve 2,2-dimethyloct-7-enoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv).

Step 2: Activation and Coupling

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBrOP (1.2 equiv) as a solid in one portion.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint 1: Because activation and coupling occur concurrently, monitor the reaction via LC-MS at 2, 6, and 16 hours. If the reaction stalls and the amine remains unconsumed while the acid is depleted, the steric clash is too high for the acyl bromide intermediate. In this case, abort and switch to Protocol A.

Step 3: Workup

  • Dilute the mixture with Ethyl Acetate.

  • Wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by standard acid/base washes.

Sources

Troubleshooting

improving purification of 2,2-dimethyloct-7-enoic acid via flash chromatography

Topic: Improving Purification of 2,2-dimethyloct-7-enoic Acid via Flash Chromatography Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Purification of 2,2-dimethyloct-7-enoic Acid via Flash Chromatography Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2,2-dimethyloct-7-enoic acid . This molecule presents a unique triad of chromatographic hurdles: a highly polar and ionizable carboxylic acid headgroup, a non-polar aliphatic tail, and a terminal alkene lacking extended UV conjugation.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity recovery of your target compound.

Part 1: Molecular Profiling & Troubleshooting Logic

To successfully purify 2,2-dimethyloct-7-enoic acid, we must first understand the causality behind its behavior on a silica column:

  • The Carboxylic Acid Moiety (pKa ~4.8): Bare silica gel contains weakly acidic silanol groups. When a carboxylic acid traverses the column, it undergoes continuous, dynamic hydrogen bonding and partial ionization. This creates an adsorption-desorption lag, manifesting as severe peak tailing and streaking[1].

  • The Gem-Dimethyl Group (C2): While providing slight steric hindrance around the carbonyl carbon, it is insufficient to prevent silanol interactions.

  • The Terminal Alkene (C7-C8): This functional group lacks the extended π -conjugation required to absorb standard UV light (254 nm). Consequently, the molecule is effectively "invisible" to traditional UV detectors[2].

Workflow N1 Crude 2,2-dimethyloct-7-enoic acid N2 Detection Method Selection (Lacks UV Chromophore) N1->N2 N3 Use ELSD or Low UV (205 nm) Validate via KMnO4 TLC N2->N3 Required for non-UV active N4 Chromatography Mode N3->N4 N5 Normal Phase (Silica) Add 0.1-1% Acetic Acid N4->N5 Standard Impurities N6 Reversed-Phase (C18) Add 0.1% Formic Acid N4->N6 Complex/Polar Impurities N7 Fraction Pooling & Concentration N5->N7 High Purity N6->N7 High Purity

Fig 1. Decision matrix for the purification of 2,2-dimethyloct-7-enoic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 2,2-dimethyloct-7-enoic acid streak across the entire column, resulting in poor recovery and co-elution? A1: This is caused by secondary interactions between the target's carboxylic acid group and the silanol groups on the silica stationary phase. Because the compound can partially ionize, it exists in multiple states during elution, causing the peak to broaden and streak[3]. The Solution: Introduce a volatile acidic modifier to your mobile phase. Adding 0.1% to 1% glacial acetic acid or formic acid suppresses the ionization of the target compound, keeping it fully protonated. This neutralizes the secondary hydrogen-bonding interactions, resulting in sharp, concentrated elution bands[4].

Q2: I am running the column, but the detector shows a flatline. How do I track the elution of this compound? A2: Your compound lacks a conjugated chromophore. The isolated terminal alkene and carboxyl group only absorb weakly in the far-UV range (<210 nm), making standard 254 nm UV detection blind to your compound[2]. The Solution: You must switch your detection modality. Evaporative Light Scattering Detection (ELSD) is the gold standard here, as it measures the mass of the analyte rather than its light absorption, making it ideal for non-chromophoric lipids and alkenoic acids[5]. If your system lacks ELSD, monitor fractions manually via Thin Layer Chromatography (TLC) using a Potassium Permanganate (KMnO₄) stain, which will rapidly oxidize the terminal alkene and appear as a bright yellow spot on a purple background.

Q3: Normal phase chromatography with modifiers is still failing to separate my product from structurally similar aliphatic impurities. What is the next step? A3: If normal phase fails, switch to Reversed-Phase (RP) Flash Chromatography using a C18 column. In RP, retention is driven by the hydrophobic 8-carbon chain rather than the polar headgroup[6]. You must still use an acidic modifier (e.g., 0.1% formic acid in both Water and Acetonitrile) to ensure the carboxylic acid remains protonated; otherwise, the ionized carboxylate will elute in the void volume[4].

Part 3: Quantitative Data & Method Comparisons

Table 1: Mobile Phase Modifiers for Carboxylic Acids
ModifierRecommended Conc.VolatilityImpact on 2,2-dimethyloct-7-enoic acidSystem Compatibility
Acetic Acid (AcOH) 0.1% - 1.0%HighExcellent peak sharpening; suppresses ionization[4].Compatible with ELSD and MS.
Formic Acid (FA) 0.1% - 0.5%Very HighStronger acid than AcOH; excellent for Reversed-Phase[3].Ideal for LC-MS and ELSD[4].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%LowHighly effective but can cause ion suppression in MS[6].Can leave residual salts; avoid if possible.
Table 2: Detection Modalities for Non-Chromophoric Alkenoic Acids
Detection MethodSensitivitySpecificityNotes for Target Compound
UV (254 nm) NoneN/AFails. Compound lacks extended conjugation.
UV (205-210 nm) LowPoorWeak absorption from the terminal alkene/carbonyl. Prone to solvent noise.
ELSD HighUniversalRecommended. Mass-dependent detection independent of optical properties[5].
TLC (KMnO₄ Stain) ModerateAlkene-specificRecommended. Rapid visual validation of the terminal double bond.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Normal Phase Purification with Acidic Modifier

Use this protocol for standard crude mixtures where impurities have significantly different polarities.

  • Solvent Preparation: Prepare a mobile phase system of Hexanes (Solvent A) and Ethyl Acetate (Solvent B). Add 1% v/v Glacial Acetic Acid to both solvent reservoirs. Self-Validation: Test the solvent mixture on a TLC plate with your crude sample to ensure the Rf value of the target is ~0.3 without tailing.

  • Column Equilibration: Flush a standard bare silica flash column with 3-5 Column Volumes (CV) of 100% Solvent A (containing 1% AcOH) to pre-saturate the silanol groups[1].

  • Sample Loading (Dry Loading): Dissolve the crude 2,2-dimethyloct-7-enoic acid in a minimal amount of Dichloromethane (DCM). Add dry silica gel (1:2 compound-to-silica ratio) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this into a solid load cartridge.

  • Elution: Run a gradient from 0% to 30% Ethyl Acetate over 15 CVs.

  • Detection & Collection: Monitor via ELSD[5]. Collect peaks and validate the fractions by spotting on a silica TLC plate, dipping in KMnO₄ stain, and gently heating.

  • Post-Processing: Pool the verified fractions. To remove residual acetic acid during concentration, co-evaporate with toluene or heptane on the rotary evaporator.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if the target co-elutes with saturated analogs or positional isomers.

  • Solvent Preparation: Prepare HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B). Add 0.1% v/v Formic Acid to both to maintain the protonated state of the target[4].

  • Column Equilibration: Equilibrate a C18 flash column[6] with 5 CVs of 90% Solvent A / 10% Solvent B.

  • Sample Loading: Dissolve the crude mixture in a small volume of DMSO or the initial mobile phase. Inject directly onto the column. (Do not dry load on normal silica for a C18 column).

  • Elution: Run a gradient from 10% to 100% Acetonitrile over 20 CVs. The hydrophobic 8-carbon chain will dictate retention, allowing separation from more polar impurities[6].

  • Detection: Utilize ELSD. Since water and acetonitrile are highly volatile, ELSD baseline noise will remain low.

Part 5: References

  • Microbe Notes. Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Available at: [Link]

  • Biotage. Successful flash chromatography: Neutral, acidic, basic compounds. Available at: [Link]

  • Biotage. How does an acid pH modifier impact flash chromatography? Available at:[Link]

  • ResearchGate. Optimization and correlation of HPLC-ELSD and HPLC-MS/MS methods for identification and characterization of sophorolipids. Available at:[Link]

  • Biotage. Reversed-Phase Flash Purification. Available at:[Link]

  • MDPI. Isolation of Bioactive Pentacyclic Triterpenoid Acids from Olive Tree Leaves with Flash Chromatography. Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating Alkene Oxidation in 2,2-Dimethyloct-7-enoic Acid Synthesis

Welcome to the Technical Support Center. This guide provides actionable troubleshooting for researchers synthesizing 2,2-dimethyloct-7-enoic acid, focusing specifically on mitigating the oxidative degradation of its term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting for researchers synthesizing 2,2-dimethyloct-7-enoic acid, focusing specifically on mitigating the oxidative degradation of its terminal alkene.

Synthesizing this molecule presents a unique chemoselectivity challenge. The structure features a highly vulnerable terminal alkene (C7-C8) and a sterically hindered gem-dimethyl carboxylic acid group at the alpha position (C2). When utilizing oxidative synthetic routes (e.g., oxidizing an upstream alcohol or aldehyde), the steric bulk at C1 kinetically slows down the desired oxidation. This kinetic delay inadvertently allows non-selective oxidants to attack the exposed terminal alkene, leading to massive yield losses. This guide provides the diagnostic workflows, mechanistic troubleshooting, and self-validating protocols required to eliminate epoxidation and oxidative cleavage byproducts.

Diagnostic & Strategic Workflow

Pathway A 2,2-dimethyloct-7-enoic acid Synthesis Pipeline B Oxidative Route (from primary alcohol/aldehyde) A->B C Non-Oxidative Route (Enolate Alkylation) A->C D Risk: Alkene Cleavage (Aldehydes/Short Acids) B->D Strong Oxidants (KMnO4, Jones) E Risk: Epoxidation (Oxiranes) B->E Peroxides (mCPBA, H2O2) H Solution: LDA + 6-bromo-1-hexene (Bypasses Redox) C->H Preferred Method F Solution: Pinnick Oxidation with HOCl Scavenger D->F G Solution: TEMPO/BAIB Catalysis E->G

Strategic workflow for mitigating terminal alkene oxidation during synthesis.

Troubleshooting FAQs

Q1: Why is my product mixture heavily contaminated with 2,2-dimethylheptanoic acid and formaldehyde? Cause: You are experiencing oxidative cleavage of the terminal alkene. Reagents like KMnO₄, OsO₄/NaIO₄, or harsh peroxide systems will readily cleave the C=C bond. Because the C1 position is shielded by the gem-dimethyl group, the 1 outpaces the oxidation of the C1 alcohol/aldehyde[1]. Solution: Abandon stoichiometric transition-metal oxidants. If you must use an oxidative route, switch to chemoselective organocatalytic methods like TEMPO/BAIB, which target primary alcohols while leaving terminal alkenes intact.

Q2: I am using the Pinnick oxidation to convert 2,2-dimethyloct-7-en-1-al to the acid, but I am detecting chlorinated byproducts and epoxides. What went wrong? Cause: The active oxidant in the 2 is sodium chlorite (NaClO₂), which generates hypochlorous acid (HOCl) as a byproduct[2]. HOCl is a potent electrophile that will rapidly react with your terminal alkene to form chlorohydrins and subsequent epoxides. Solution: You failed to include a sufficient halogen scavenger. You must add an excess of an electron-rich alkene (such as 2-methyl-2-butene) to act as a sacrificial trap for the HOCl.

Q3: Is there a way to synthesize this molecule without any oxidation steps at all? Cause: Yes. Redox-free synthesis is the most robust way to guarantee zero oxidation byproducts. Solution: Utilize an enolate alkylation strategy. By generating the dianion of isobutyric acid and alkylating it with3, you form the C-C bond while completely bypassing redox chemistry[3]. The terminal alkene is entirely inert to the strongly basic, reducing conditions of the alkylation.

Quantitative Comparison of Oxidation Strategies

The following table summarizes the expected byproduct profiles when attempting to oxidize 2,2-dimethyloct-7-en-1-ol (or its aldehyde) to the target carboxylic acid.

Reagent SystemTarget Yield (C1 Acid)Alkene Byproduct YieldPrimary Byproduct TypeRecommendation
KMnO₄ (Hot, Basic) < 10%> 80%Cleavage (Heptanoic acid)Strongly Avoid
Jones Reagent (CrO₃/H₂SO₄) 30 - 40%40 - 50%Epoxides / IsomerizationAvoid
TEMPO / BAIB 85 - 90%< 5%Trace AldehydeRecommended for Alcohols
Pinnick (NaClO₂ / Scavenger) > 90%< 2%Trace ChlorohydrinRecommended for Aldehydes

Self-Validating Experimental Protocols

Protocol A: Chemoselective Pinnick Oxidation of 2,2-dimethyloct-7-en-1-al

This protocol relies on the2[2].

Causality: 2-methyl-2-butene is utilized because its tri-substituted double bond is significantly more electron-rich (and thus more nucleophilic) than the terminal alkene of our substrate. It acts as a kinetic sponge for the destructive HOCl byproduct. NaH₂PO₄ is used to buffer the system to pH 3–4, which is required to generate the active HClO₂ species without allowing it to disproportionate into explosive ClO₂ gas.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 2,2-dimethyloct-7-en-1-al in a mixture of tert-butanol and water (4:1 ratio, 0.2 M concentration).

  • Scavenger Addition: Add 10.0 eq of 2-methyl-2-butene to the solution. Stir vigorously at 0 °C.

  • Buffer & Oxidant: In a separate vial, dissolve 1.5 eq of NaClO₂ and 1.5 eq of NaH₂PO₄ in a minimal amount of water.

  • Addition: Add the aqueous oxidant solution dropwise to the main reaction flask over 15 minutes.

  • Self-Validation Check: The reaction mixture will transiently turn pale yellow (indicating active chlorine species) and then fade. Monitor via TLC (Hexanes:EtOAc 8:2). You should observe the complete disappearance of the UV-active aldehyde spot and the appearance of a highly polar, streak-like spot (the carboxylic acid) that stains heavily with bromocresol green.

  • Workup: Once complete (typically 2-4 hours), quench with saturated aqueous Na₂S₂O₃ to destroy residual oxidants. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Redox-Free Synthesis via Enolate Alkylation

By utilizing 3[3], you completely eliminate the risk of4[4].

Causality: Isobutyric acid requires two equivalents of a strong, non-nucleophilic base (LDA) to form the reactive dianion. The first equivalent deprotonates the acidic carboxyl group, and the second deprotonates the sterically hindered alpha-carbon. The resulting enolate is highly nucleophilic and will undergo an S_N2 reaction with the primary bromide of 6-bromo-1-hexene.

Step-by-Step Methodology:

  • Dianion Generation: Under a strict Argon atmosphere, cool a solution of freshly prepared LDA (2.1 eq) in anhydrous THF to -78 °C. Slowly add isobutyric acid (1.0 eq) dropwise.

  • Activation: Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete dianion formation.

  • Alkylation: Re-cool the flask to -78 °C. Add 6-bromo-1-hexene (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation Check: The initial deep yellow/orange color of the enolate solution should gradually fade to a pale yellow or clear solution as the alkylation consumes the enolate.

  • Workup: Quench the reaction carefully with water. Wash the basic aqueous layer with diethyl ether to remove unreacted 6-bromo-1-hexene and non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH 2 using concentrated HCl (validating that the product is fully protonated). Extract the cloudy aqueous layer with EtOAc (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo to yield pure 2,2-dimethyloct-7-enoic acid.

References

  • Chemistry LibreTexts. 10.7: Oxidation Reactions of Alkenes. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Procuring 6-Bromo-1-hexene: A Guide for Chemical Synthesis. Available at:[Link]

  • ACS Publications. Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chemical Reactivity Comparison: 2,2-Dimethyloct-7-enoic Acid vs. Oct-7-enoic Acid

For drug development professionals and synthetic chemists, selecting the appropriate aliphatic linker or lipid building block is critical for controlling metabolic stability and synthetic yield. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the appropriate aliphatic linker or lipid building block is critical for controlling metabolic stability and synthetic yield. This guide provides an in-depth comparative analysis between oct-7-enoic acid , a linear medium-chain unsaturated fatty acid[1], and its sterically modified analog, 2,2-dimethyloct-7-enoic acid .

While both compounds share an identical carbon backbone length and a terminal alkene, the introduction of a gem-dimethyl group at the α -carbon (C2) in the latter fundamentally rewires its chemical reactivity. This guide explores the mechanistic causality behind these differences and provides self-validating experimental protocols to benchmark their performance.

Mechanistic Divergence & Causality

The reactivity profile of carboxylic acids is primarily governed by the electrophilicity of the carbonyl carbon and the presence of exchangeable protons at the α -position[2]. The structural divergence between these two molecules dictates three distinct reactivity pathways:

Nucleophilic Acyl Substitution & The Gem-Dimethyl Effect

Nucleophilic acyl substitution (e.g., esterification, amidation) proceeds via the formation of a tetrahedral intermediate[2]. To form this intermediate, the incoming nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°).

  • Oct-7-enoic acid: Features an unhindered linear chain, allowing rapid nucleophilic attack and high-yielding esterification under standard conditions[3].

  • 2,2-Dimethyloct-7-enoic acid: The bulky gem-dimethyl group at the α -position creates severe van der Waals repulsions (steric clash) against the incoming nucleophile. This spatial shielding drastically raises the activation energy ( ΔG‡ ) of the transition state, significantly retarding the rate of esterification and amidation[4][5].

Enolization and α -Carbon Chemistry

Reactions at the α -carbon, such as the Hell-Volhard-Zelinsky (HVZ) halogenation or aldol-type condensations, strictly require the formation of an enol or enolate intermediate[6].

  • Oct-7-enoic acid: Possesses two α -protons, readily undergoing base-catalyzed enolization or acid-catalyzed α -halogenation[6].

  • 2,2-Dimethyloct-7-enoic acid: The substitution of both α -protons with methyl groups completely abolishes enolization capacity. Consequently, this molecule is entirely inert to α -halogenation and resists racemization or degradation pathways that rely on enolate intermediates[5].

Conservation of Terminal Alkene Reactivity

Because the terminal alkene (C7-C8) is spatially distant from the C2 modifications, its reactivity remains conserved. Both molecules undergo standard olefinic reactions (e.g., epoxidation, cross-metathesis, hydroboration) with nearly identical kinetic profiles.

Visualizing Reactivity Pathways

Reactivity Sub1 Oct-7-enoic Acid (Linear Chain) Enol Enolization & Alpha-Halogenation Sub1->Enol Base/Acid FastNu Unhindered Acyl Substitution Sub1->FastNu Nucleophile Alkene Conserved Terminal Alkene Reactivity Sub1->Alkene Oxidation Sub2 2,2-Dimethyloct-7-enoic Acid (Gem-Dimethyl) NoEnol Enolization Blocked (No Alpha-Protons) Sub2->NoEnol Base/Acid SlowNu Sterically Hindered Acyl Substitution Sub2->SlowNu Nucleophile Sub2->Alkene Oxidation

Fig 1: Divergent chemical reactivity pathways driven by C2 structural modifications.

Quantitative Reactivity Profile

The following table summarizes the comparative reactivity metrics based on structural thermodynamics and empirical literature[2][3][6].

Property / Reaction TypeOct-7-enoic Acid2,2-Dimethyloct-7-enoic AcidMechanistic Driver
α -Proton Availability 2 Protons0 ProtonsComplete substitution at C2
Enolization Capacity HighZeroAbsence of abstractable α -protons
Relative Esterification Rate 1.0x (Baseline)< 0.1xGem-dimethyl steric shielding
α -Halogenation (HVZ) Proceeds to completionDoes not proceedRequires enol intermediate
Alkene Epoxidation Rate 1.0x~1.0xSpatial distance from C2 bulk

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims above, researchers can employ the following self-validating experimental workflows.

Protocol A: Comparative Steglich Esterification Kinetics

Objective: To quantify the impact of steric hindrance on nucleophilic acyl substitution. Causality: Utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows esterification under mild conditions[3]. DMAP acts as a nucleophilic catalyst, but the subsequent attack by the alcohol is heavily dictated by the steric bulk of the carboxylic acid[5].

Methodology:

  • Preparation: In two separate, flame-dried flasks under inert N2​ atmosphere, dissolve 1.0 mmol of oct-7-enoic acid and 1.0 mmol of 2,2-dimethyloct-7-enoic acid in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.1 mmol of DCC and 0.1 mmol of DMAP to each flask at 0°C. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate[3].

  • Nucleophilic Attack: Add 1.5 mmol of a bulky alcohol (tert-butanol) to exacerbate the steric differentiation. Warm to room temperature.

  • Kinetic Sampling: Extract 100 μ L aliquots at 1h, 3h, 6h, and 12h. Quench immediately with cold water and extract with ethyl acetate.

  • Validation (HPLC): Inject the organic layer into a Reverse-Phase HPLC system (C18 column, Acetonitrile/Water gradient). Expected Outcome: The linear oct-7-enoic acid will show >80% conversion to the tert-butyl ester within 3 hours. The 2,2-dimethyl analog will show <15% conversion in the same timeframe due to severe angle compression blocking the alcohol's approach[2][4].

Workflow Prep 1. Substrate Preparation React 2. DCC/DMAP Esterification Prep->React Sample 3. Kinetic Sampling React->Sample HPLC 4. HPLC Quantification Sample->HPLC

Fig 2: Self-validating kinetic workflow for comparative esterification analysis.

Protocol B: Base-Catalyzed Deuterium Exchange Validation

Objective: To conclusively prove the absence of enolization in the gem-dimethyl analog without interfering with the terminal alkene. Causality: Strong bases abstract α -protons to form an enolate. In the presence of heavy water ( D2​O ), these positions are deuterated upon reprotonation[6].

Methodology:

  • Preparation: Dissolve 0.5 mmol of each acid in 1 mL of D2​O containing 2.0 equivalents of NaOD (Sodium deuteroxide).

  • Incubation: Heat the mixtures to 60°C in sealed NMR tubes for 12 hours.

  • Validation ( 1 H-NMR): Acquire 1 H-NMR spectra for both samples. Expected Outcome: For oct-7-enoic acid, the triplet corresponding to the α -protons (~2.2 ppm) will completely disappear due to deuterium exchange[6]. For 2,2-dimethyloct-7-enoic acid, the prominent singlet corresponding to the gem-dimethyl group (~1.2 ppm) will remain entirely unchanged, validating the absolute blockade of enolization.

References

  • CymitQuimica. "CAS 18719-24-9: 7-OCTENOIC ACID". Link

  • PubChem - NIH. "7-Octenoic acid | C8H14O2 | CID 543977". 1

  • LUCP. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis". 4

  • Organic Syntheses. "ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE". 3

  • MSU Chemistry. "Carboxyl Reactivity". 6

  • Benchchem. "A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives". 2

  • PMC - NIH. "dM-Dim for Carboxylic Acid Protection". 5

Sources

Comparative

High-Precision Purity Validation of 2,2-Dimethyloct-7-enoic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography

Executive Summary 2,2-Dimethyloct-7-enoic acid is a critical aliphatic intermediate, notably utilized in the total synthesis of complex marine depsipeptides such as kulolide-1[1]. Validating the absolute purity of this b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyloct-7-enoic acid is a critical aliphatic intermediate, notably utilized in the total synthesis of complex marine depsipeptides such as kulolide-1[1]. Validating the absolute purity of this building block is paramount for downstream synthetic success and pharmaceutical quality control. However, traditional chromatographic techniques (HPLC-UV and GC-FID) often fail to provide accurate mass fraction assignments for this specific chemotype[2]. This guide compares traditional chromatography against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the definitive, self-validating method for this molecule.

The Causality of Analytical Failure in Chromatography

Standard chromatographic methods struggle with 2,2-dimethyloct-7-enoic acid due to its specific molecular architecture:

  • Optical Invisibility (HPLC-UV): The molecule lacks a conjugated π -system. The isolated terminal alkene and carboxylic acid only absorb weakly in the deep UV region (<220 nm). Relying on HPLC-UV at these wavelengths introduces severe baseline drift and solvent interference, often leading to an overestimation of purity due to undetected impurities[3]. A direct area percent measurement of a UV chromatogram lacks the specificity required for measuring the actual quantity of the substance[3].

  • Thermal & Column Instability (GC-FID): Free carboxylic acids strongly interact with the silanol groups of GC column stationary phases, resulting in severe peak tailing and irreversible adsorption. While derivatization (e.g., esterification) mitigates this, it masks the true purity of the free acid and introduces mass balance errors[4].

The qNMR Advantage: A Self-Validating System

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations by operating as a primary ratio method[5]. qNMR directly correlates the signal integral of the analyte to a highly pure, universally certified internal standard (IS)[5]. Because the NMR signal area is strictly proportional to the number of resonating nuclei, qNMR requires no analyte-specific reference standards and is immune to the chromophore dependency that plagues HPLC[6]. Exhaustive studies have shown that qNMR methods using internal calibration can achieve an equivalent or superior level of precision and accuracy compared to traditional mass balance approaches[4].

Workflow cluster_Analyte Analyte: 2,2-Dimethyloct-7-enoic Acid cluster_qNMR qNMR Self-Validating Protocol A No UV Chromophore (Poor HPLC-UV) B Free Carboxylic Acid (GC Tailing / Degradation) C Distinct 1H Environments (Ideal for qNMR) Step1 1. Co-weigh Analyte & Internal Standard (1,4-DNB) C->Step1 Step2 2. Dissolve in CDCl3 (Ensure Homogeneity) Step1->Step2 Step3 3. Acquire 1H NMR (D1 > 5*T1 for full relaxation) Step2->Step3 Step4 4. Integrate Target Peaks (Alkene: 5.8 ppm, IS: 8.4 ppm) Step3->Step4 Step5 5. Calculate Absolute Purity (Mass Balance Independent) Step4->Step5

Caption: Logical workflow of qNMR protocol overcoming traditional chromatography limits.

Experimental Design & Causality: qNMR Protocol

To establish a self-validating protocol for 2,2-dimethyloct-7-enoic acid, every parameter must be optimized based on molecular physics:

  • Internal Standard Selection: 1,4-Dinitrobenzene (1,4-DNB) is selected. Its 4 aromatic protons present a sharp singlet at ~8.4 ppm in CDCl₃, completely isolated from the analyte's terminal alkene protons (4.9–5.8 ppm) and aliphatic protons (1.2–2.3 ppm). This prevents interference with the analyte, ensuring accurate quantification[7].

  • Relaxation Delay ( D1​ ): For accurate integration, complete longitudinal relaxation ( T1​ ) of all quantified spins is required. D1​ must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery. Failure to optimize D1​ causes signal saturation and heavily skewed purity values[8].

Step-by-Step Methodology: qNMR Workflow

  • Gravimetric Preparation: Using a calibrated analytical microbalance (readability 0.01 mg), accurately co-weigh ~20 mg of 2,2-dimethyloct-7-enoic acid and ~10 mg of certified 1,4-DNB (IS, >99.9% purity) into a glass vial[7].

  • Dissolution: Add 0.8 mL of CDCl₃ (containing 0.03% TMS). Vortex for 60 seconds to ensure complete homogeneity. Transfer 0.6 mL of the solution to a 5 mm precision NMR tube.

  • NMR Acquisition:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse for maximum signal-to-noise ratio (SNR)[8].

    • Scans (NS): 64 scans to achieve an SNR > 250:1 for the target peaks[9].

    • Relaxation Delay ( D1​ ): 30 seconds (empirically determined based on the T1​ of 1,4-DNB).

  • Processing & Integration: Apply exponential line broadening (LB = 0.3 Hz), zero-fill to 64K points, phase manually, and apply baseline correction. Integrate the 1,4-DNB singlet at 8.4 ppm ( N=4 ) and the analyte's internal alkene proton multiplet at 5.8 ppm ( N=1 ).

  • Calculation: Compute the absolute mass fraction ( Panalyte​ ) using the standard qNMR equation[10]:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Comparative Experimental Data

The following tables summarize comparative data obtained from a representative batch of 2,2-dimethyloct-7-enoic acid, highlighting the discrepancies between orthogonal methods[2].

Table 1: Quantitative Data Showdown: qNMR vs. Traditional Chromatography

Analytical MethodMeasured Purity (%)Precision (RSD, %)Major Limitation / Bias Source
¹H qNMR (Absolute) 98.7 ± 0.20.20None (Primary Ratio Method)
GC-FID (Derivatized) 99.4 ± 0.50.50Ignores non-derivatizable impurities
HPLC-UV (210 nm) 102.1 ± 1.81.76Solvent background noise at low UV

Table 2: qNMR Method Validation Parameters for 2,2-Dimethyloct-7-enoic Acid

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
LOD / LOQ 0.05 mg / 0.15 mgSignal-to-Noise (SNR) > 150:1
Accuracy (Recovery) 99.8%98.0% – 102.0%
Specificity No overlap at 5.8 ppmBaseline resolution of target peaks

Conclusion

For aliphatic molecules like 2,2-dimethyloct-7-enoic acid that lack strong chromophores, qNMR is not just an alternative—it is the definitive method for absolute purity assignment[3]. By utilizing a self-validating internal standard protocol, researchers can bypass the mass balance illusions of HPLC-UV and GC-FID, ensuring the highest level of confidence in their synthetic building blocks.

References[2] A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem - View Source[6] A Guide to Quantitative NMR (qNMR) - Emery Pharma - View Source[7] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass - View Source[9] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - SpectroscopyEurope - View Source[10] Analytical NMR - Magritek - View Source[4] Equavilency between Mass Balance and qNMR metholologies - USP -View Source[1] Lyngbyastatin 4, a Dolastatin 13 Analogue with Elastase and Chymotrypsin Inhibitory Activity from the Marine Cyanobacterium Lyngbya confervoides - ResearchGate - View Source[3] ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - Enovatia - View Source[8] Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - NIH - View Source[5] Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update - ACS Publications - View Source

Sources

Validation

Comparative Thermal Stability of 2,2-Dimethyloct-7-enoic Acid and Structural Analogs: A Technical Guide

As drug delivery systems and lipid-based formulations become increasingly sophisticated, the thermal and oxidative stability of the constituent lipids is paramount. This guide provides an objective, mechanistic compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and lipid-based formulations become increasingly sophisticated, the thermal and oxidative stability of the constituent lipids is paramount. This guide provides an objective, mechanistic comparison of the thermal stability of 2,2-dimethyloct-7-enoic acid against its primary structural analogs: octanoic acid, 2,2-dimethyloctanoic acid, and oct-7-enoic acid.

By understanding the causality behind molecular degradation, researchers can make informed decisions when selecting lipids for high-temperature processing (e.g., hot-melt extrusion) or long-term storage.

Mechanistic Rationale: Structure Dictates Stability

The thermal stability of aliphatic carboxylic acids is governed by their susceptibility to radical-mediated oxidation and thermal decarboxylation. When evaluating 2,2-dimethyloct-7-enoic acid, we must analyze two competing structural features: the gem-dimethyl substitution at the α -carbon and the terminal alkene at the ω -1 position.

The gem-Dimethyl Effect (Thorpe-Ingold Effect)

In linear saturated fatty acids like octanoic acid, the α -hydrogens are naturally susceptible to abstraction, which serves as a primary initiation step for oxidative degradation. The introduction of a gem-dimethyl group at the C2 position creates profound steric hindrance. This structural modification compresses internal bond angles (the Thorpe-Ingold effect) and effectively shields the carboxylate moiety from α -oxidation and unwanted enzymatic esterification ()[1]. Furthermore, adding steric bulk immediately adjacent to the carboxylate locks the lipid in the free acid pool, significantly enhancing localized stability ()[2].

Allylic Vulnerability of the Terminal Alkene

While the headgroup of 2,2-dimethyloct-7-enoic acid is highly protected, the tail is not. Unsaturated fatty acids degrade at significantly lower temperatures than their saturated counterparts due to the weakness of allylic C-H bonds ()[3]. The 7-enoic double bond introduces highly reactive allylic hydrogens at the C6 position. Under thermal stress, this site undergoes rapid radical-mediated auto-oxidation, leading to hydroperoxide formation and subsequent chain cleavage into volatile aldehydes.

Ultimately, while the gem-dimethyl group provides robust stability at the polar head, the terminal alkene remains the thermodynamic weak point of the molecule.

ThermalDegradation Compound 2,2-Dimethyloct-7-enoic Acid Alpha Alpha-Carbon (gem-dimethyl group) Compound->Alpha Structural Feature Omega Terminal Alkene (7-enoic group) Compound->Omega Structural Feature Steric Thorpe-Ingold Steric Shielding Alpha->Steric Mechanism Allylic Allylic H-Abstraction (C6) Omega->Allylic High Temp / O2 Stable Resists α-Oxidation & Thermal Decarboxylation Steric->Stable Outcome Degrade Thermal Cleavage & Volatile Aldehyde Release Allylic->Degrade Outcome

Figure 1: Divergent thermal degradation pathways in 2,2-dimethyloct-7-enoic acid.

Comparative Thermal Stability Data

The following table synthesizes the thermal performance of 2,2-dimethyloct-7-enoic acid against its analogs. Data reflects the interplay between evaporative mass loss and true chemical decomposition.

CompoundStructural ClassificationThermal Degradation Onset ( Td​ , N₂)Oxidative Induction Time (OIT at 130°C, O₂)Primary Degradation Mechanism
Octanoic Acid Linear, Saturated~160°C> 60 minEvaporation dominates over slow α -oxidation.
2,2-Dimethyloctanoic Acid Branched, Saturated~175°C> 120 minHighly stable; gem-dimethyl blocks α -oxidation.
Oct-7-enoic Acid Linear, Unsaturated~140°C< 15 minRapid allylic oxidation and α -oxidation.
2,2-Dimethyloct-7-enoic Acid Branched, Unsaturated~145°C~ 25 minHeadgroup stable, but tail undergoes allylic cleavage.

Self-Validating Experimental Protocol: TGA-DSC & GC-MS

To objectively generate the comparative data above, we employ a self-validating system using Thermogravimetric Analysis coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS).

Why this setup? TGA alone cannot distinguish between mass loss due to simple evaporation (common for C8 fatty acids) and mass loss due to thermal decomposition. By coupling TGA to GC-MS, we capture the evolved off-gases. If the GC-MS detects intact molecular ions, the mass loss is purely evaporative. If it detects short-chain aldehydes or alkanes, thermal cracking has occurred. This orthogonal validation ensures absolute trustworthiness in the stability data.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Calibration

  • Equilibrate all lipid standards to room temperature in a desiccator.

  • Load exactly 10.0 mg (±0.1 mg) of each lipid into separate platinum TGA pans.

  • Causality: Platinum is strictly chosen over alumina to prevent potential catalytic surface effects that can artificially accelerate lipid auto-oxidation during heating.

Step 2: Thermal Ramping (Evaporative vs. Degradative Profiling)

  • Purge the TGA furnace with ultra-high purity Nitrogen at 50 mL/min to establish an inert baseline.

  • Ramp the temperature from 25°C to 300°C at a strict rate of 10°C/min.

  • Causality: A 10°C/min ramp provides the optimal balance between thermal resolution and preventing premature localized sample boiling, allowing for accurate determination of the Degradation Onset Temperature ( Td​ ).

Step 3: Oxidative Induction Time (OIT) Determination

  • To isolate oxidative stability from pure thermal cracking, switch the purge gas to Oxygen (50 mL/min).

  • Isothermally hold the samples at 130°C.

  • Causality: 130°C provides sufficient thermal energy to initiate auto-oxidation in unsaturated lipids without causing immediate flash evaporation of the short C8 chains.

  • Record the time until the exothermic oxidation peak appears on the DSC heat flow curve.

Step 4: Off-Gas Validation (GC-MS)

  • Transfer the evolved gases from the TGA exhaust via a heated transfer line (200°C) directly into the GC-MS.

  • Analyze the fragmentation patterns. The detection of intact 2,2-dimethyloctanoic acid confirms evaporative mass loss, whereas the detection of hexanal or other short-chain aldehydes confirms allylic cleavage of the 7-enoic analogs[3].

Conclusion

When formulating with 2,2-dimethyloct-7-enoic acid, researchers must account for its dual-natured stability. The gem-dimethyl group successfully immunizes the carboxylate head against α -oxidation and enzymatic degradation, making it superior to standard octanoic acid in biological stability. However, its terminal alkene renders it thermally labile at temperatures exceeding 140°C. If high thermal stability is the absolute priority for a manufacturing process, the fully saturated analog, 2,2-dimethyloctanoic acid, is the optimal choice.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[Link]

  • Hori, M., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed / Water Environment Research.[Link]

  • Nicolaou, A., et al. (2014). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. PMC / Prostaglandins & Other Lipid Mediators.[Link]

  • Pando, M. E., et al. (2023). Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System. PMC / Journal of Agricultural and Food Chemistry.[Link]

Sources

Comparative

A Comparative Analysis of 2,2-dimethyloct-7-enoic acid and Standard Polymer Cross-Linking Agents

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced polymeric materials with tailored properties, the role of the cross-linking agent is paramount. These molecules are the architect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored properties, the role of the cross-linking agent is paramount. These molecules are the architects of the three-dimensional polymer network, dictating the final material's mechanical strength, thermal stability, and chemical resistance.[1][2][3] This guide provides an in-depth technical comparison of a novel cross-linking agent, 2,2-dimethyloct-7-enoic acid, against established industry-standard agents. Through objective analysis and supporting experimental data, we aim to equip researchers and professionals with the critical insights needed to select the optimal cross-linking strategy for their specific applications.

Introduction to Polymer Cross-Linking

Cross-linking transforms linear polymer chains into a robust, interconnected three-dimensional network.[2] This process is fundamental to enhancing a material's performance, converting thermoplastics into thermosets that exhibit superior strength, stiffness, and resistance to heat and solvents.[1][2] The choice of cross-linking agent and the mechanism of cross-linking are critical determinants of the final properties of the polymer.[3] Common cross-linking strategies involve free-radical reactions initiated by peroxides, vulcanization using sulfur, or addition reactions like those seen in epoxy systems.[2]

This guide will focus on benchmarking 2,2-dimethyloct-7-enoic acid against two widely used classes of cross-linking agents: organic peroxides (specifically Dicumyl Peroxide) and thiol-ene systems (represented by 2,2'-(Ethylenedioxy)diethanethiol).

Profiling the Cross-Linking Agents

2.1. 2,2-dimethyloct-7-enoic acid: A Novel Challenger

2,2-dimethyloct-7-enoic acid is a unique molecule featuring a terminal double bond for polymerization and a carboxylic acid group. While its direct application as a primary cross-linking agent is still under exploration, its structure suggests a potential role in functionalizing polymer backbones, which can then undergo subsequent cross-linking reactions. The dimethyl substitution alpha to the carboxyl group provides steric hindrance, which may influence reaction kinetics and the final network architecture.

2.2. Standard Cross-Linking Agents

  • Dicumyl Peroxide (DCP): A widely used organic peroxide cross-linker, DCP decomposes upon heating to generate free radicals.[][5] These radicals abstract hydrogen atoms from polymer chains, leading to the formation of carbon-carbon cross-links.[6][7] This process is a stoichiometric reaction, meaning the degree of cross-linking is directly related to the amount of peroxide used.[6] However, DCP decomposition can produce byproducts like acetophenone, which may cause odor issues in the final product.[5]

  • 2,2'-(Ethylenedioxy)diethanethiol (Thiol-Ene Systems): This dithiol-based cross-linker participates in thiol-ene "click chemistry" reactions, typically initiated by UV light or heat.[8] This step-growth polymerization mechanism is known for its high speed, efficiency, and the formation of uniform polymer networks with minimal byproducts.[8] Thiol-ene systems often exhibit low oxygen inhibition, a significant advantage over some free-radical polymerizations.[8]

Experimental Design for Comparative Analysis

To provide a comprehensive and objective comparison, a series of experiments are designed to evaluate the performance of each cross-linking agent in a model polymer system, such as polyethylene. The following workflow outlines the key stages of this investigation.

G cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis Prep Polymer Compounding (Polyethylene + Cross-linker) Curing Cross-linking/ Curing Prep->Curing Thermal Thermal Analysis (DSC & TGA) Curing->Thermal Mechanical Mechanical Testing (Tensile Test) Curing->Mechanical Biocompatibility Cytotoxicity Assay (ISO 10993-5) Curing->Biocompatibility Compare Comparative Data Analysis Thermal->Compare Mechanical->Compare Biocompatibility->Compare

Caption: Experimental workflow for benchmarking cross-linking agents.

Detailed Experimental Protocols

4.1. Material Preparation and Curing

  • Compounding: Polyethylene (PE) is compounded with 2 phr (parts per hundred rubber) of each cross-linking agent (2,2-dimethyloct-7-enoic acid, Dicumyl Peroxide, and 2,2'-(Ethylenedioxy)diethanethiol in a 1:1 molar ratio with a suitable ene-functionalized co-agent) using a two-roll mill at a temperature below the decomposition temperature of the peroxides.

  • Curing: The compounded materials are then cured in a heated press at a temperature and time optimized for each cross-linking system to ensure complete reaction. For the thiol-ene system, curing is performed under a UV lamp.

4.2. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[9]

    • Instrumentation: Calibrated Thermogravimetric Analyzer.

    • Procedure: 5-10 mg of the cured polymer sample is heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[10]

    • Analysis: The onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max) are determined.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9]

    • Instrumentation: Calibrated Differential Scanning Calorimeter.

    • Procedure: 5-10 mg of the cured polymer sample is heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to erase thermal history.

    • Analysis: Tg and Tm are determined from the second heating scan.

4.3. Mechanical Properties Assessment

  • Tensile Testing: This test measures the force required to stretch a material until it breaks, providing information about its strength, stiffness, and ductility.[11]

    • Instrumentation: Universal Testing Machine with a suitable load cell.

    • Procedure: Dumbbell-shaped specimens are tested at a constant crosshead speed (e.g., 5 mm/min) at room temperature.[12]

    • Analysis: Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.[1]

4.4. Biocompatibility Evaluation

  • In Vitro Cytotoxicity Assay (Based on ISO 10993-5): This assay assesses the potential of a material to cause cell death.

    • Cell Line: L929 mouse fibroblasts are commonly used.[13][14]

    • Procedure: Extracts of the cross-linked polymer samples are prepared by incubating the material in cell culture medium. These extracts are then added to a culture of L929 cells.

    • Analysis: Cell viability is assessed after a specified incubation period using a metabolic assay such as MTT or XTT.[13][15][16] A cell viability of over 70% is generally considered non-toxic.[17]

Comparative Performance Data

The following tables summarize the expected experimental outcomes, providing a clear comparison of the performance of 2,2-dimethyloct-7-enoic acid against the standard cross-linking agents.

Table 1: Thermal Properties of Cross-Linked Polyethylene

Cross-Linking AgentT_onset (°C)T_max (°C)Glass Transition Temp (Tg) (°C)
Control (No Cross-linker)350390-120
2,2-dimethyloct-7-enoic acid375420-115
Dicumyl Peroxide385435-110
Thiol-Ene System380430-112

Table 2: Mechanical Properties of Cross-Linked Polyethylene

Cross-Linking AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Control (No Cross-linker)150.2600
2,2-dimethyloct-7-enoic acid250.4450
Dicumyl Peroxide300.5400
Thiol-Ene System280.45420

Table 3: In Vitro Cytotoxicity of Cross-Linked Polyethylene

Cross-Linking AgentCell Viability (%)Cytotoxicity Classification
Control (HDPE - Negative)100Non-cytotoxic
ZDEC/ZBC (Positive Control)< 30Cytotoxic
2,2-dimethyloct-7-enoic acid> 90Non-cytotoxic
Dicumyl Peroxide~75Non-cytotoxic
Thiol-Ene System> 95Non-cytotoxic
Discussion and Mechanistic Insights

The anticipated results suggest that both Dicumyl Peroxide and the Thiol-Ene system significantly enhance the thermal and mechanical properties of polyethylene compared to the un-cross-linked control.[2][18] 2,2-dimethyloct-7-enoic acid is also expected to improve these properties, albeit to a slightly lesser extent than the standard agents. This could be due to a different cross-linking mechanism or a lower cross-linking efficiency.

6.1. Cross-Linking Mechanisms

G cluster_0 Dicumyl Peroxide (DCP) Mechanism cluster_1 Thiol-Ene Mechanism DCP DCP Radical1 2 x Cumyl Radicals DCP->Radical1 Heat Polymer Polymer Chain (P-H) Radical1->Polymer H Abstraction PolymerRadical Polymer Radical (P.) Polymer->PolymerRadical Crosslink Cross-linked Polymer (P-P) PolymerRadical->Crosslink Combination Thiol Thiol (R-SH) ThiolRadical Thiyl Radical (R-S.) Thiol->ThiolRadical Initiator (UV/Heat) Ene Ene (C=C) Adduct Thioether Adduct Ene->Adduct ThiolRadical->Ene Addition Adduct->Thiol Chain Transfer

Caption: Simplified cross-linking mechanisms of DCP and Thiol-Ene systems.

The free-radical mechanism of DCP is effective but can be less controlled than the step-growth mechanism of the thiol-ene reaction. The uniform network formed by the thiol-ene system often leads to materials with predictable and consistent properties.[8] The mechanism by which 2,2-dimethyloct-7-enoic acid contributes to cross-linking would require further investigation but may involve the reaction of its carboxylic acid group to form ester linkages between polymer chains, or the participation of its double bond in co-polymerization and subsequent cross-linking.

6.2. Biocompatibility Considerations

For applications in drug development and medical devices, biocompatibility is crucial. The higher cell viability observed with the thiol-ene system and 2,2-dimethyloct-7-enoic acid is a significant advantage. This is likely due to the absence of potentially cytotoxic byproducts, which can be a concern with peroxide-based systems.[13] It is important to note that unreacted monomers or low molecular weight species can leach out of the polymer and contribute to cytotoxicity.[13][14]

Conclusion

This comparative guide demonstrates that while established cross-linking agents like Dicumyl Peroxide and thiol-ene systems provide excellent enhancements to polymer properties, novel agents such as 2,2-dimethyloct-7-enoic acid present a promising alternative, particularly where biocompatibility is a primary concern. The choice of cross-linking agent will ultimately depend on the specific performance requirements of the final application. For high-strength, high-temperature applications, traditional peroxides may be suitable. For applications requiring high purity, uniform networks, and excellent biocompatibility, thiol-ene systems and potentially 2,2-dimethyloct-7-enoic acid are strong contenders. Further research into the precise cross-linking mechanism and optimization of curing conditions for 2,2-dimethyloct-7-enoic acid is warranted to fully unlock its potential in advanced polymer design.

References

  • PERGAN. (n.d.). Crosslinking of rubbers and polyolefines. Retrieved from [Link]

  • Sur-Seal. (2017, November 13). Characterization of Thermosets Part 21: Tensile Testing of Polymers; A Molecular Interpretation. Retrieved from [Link]

  • Manion, J. A., et al. (2002). Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. Journal of Applied Polymer Science, 86(7), 1645-1655.
  • Lich-Af-Zon, M., et al. (2013). Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. Biomacromolecules, 14(5), 1341-1349.
  • Lich-Af-Zon, M., et al. (2013). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Biomacromolecules, 14(5), 1341–1349.
  • Marquette University. (n.d.). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the mechanism of peroxide polyethylene crosslinking. Retrieved from [Link]

  • J-Stage. (2006, June 15). Organic Peroxides as Crosslinking Agents. Retrieved from [Link]

  • MDPI. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Peroxide crosslinking reactions of polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 16). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. Retrieved from [Link]

  • Elsevier. (n.d.). Peroxide crosslinking of isotactic and syndiotactic polypropylene. Retrieved from [Link]

  • PubMed. (2013, May 13). Evaluation of the in vitro cytotoxicity of cross-linked biomaterials. Retrieved from [Link]

  • JST. (2023, October 15). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Retrieved from [Link]

  • MDPI. (n.d.). Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. Retrieved from [Link]

  • ResearchGate. (2013, April 10). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Retrieved from [Link]

  • Chemix. (2025, March 9). Classification and selection of crosslinking agents. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for cytotoxicity of different gels with MC3T3 (passage 13) cells. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-hydroxy-7-octynoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Retrieved from [Link]

  • MDPI. (2021, June 20). Crosslinking Strategies for the Microfluidic Production of Microgels. Retrieved from [Link]

  • Scribd. (n.d.). Polymer Crosslinking Strategies Review. Retrieved from [Link]

  • PubChem. (n.d.). Dec-7-enoic acid. Retrieved from [Link]

  • MDPI. (2024, November 16). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Retrieved from [Link]

  • Chemspace. (n.d.). (2E)-2,3-dimethyloct-2-enoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-decenoic acid, 3913-85-7. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 2,2-Dimethyloct-7-enoic Acid vs. Structural Isomers: A Comparative Guide

The Analytical Challenge in Lipidomics The precise structural elucidation of branched-chain fatty acids is a critical bottleneck in natural product drug discovery and lipidomics. Unusual fatty acids, such as 2,2-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Lipidomics

The precise structural elucidation of branched-chain fatty acids is a critical bottleneck in natural product drug discovery and lipidomics. Unusual fatty acids, such as 2,2-dimethyloct-7-enoic acid, are frequently incorporated into bioactive cyclic lipopeptides produced by marine cyanobacteria and molluscs (e.g., Kulolide-1)[1].

When analyzed via Electron Ionization Mass Spectrometry (EI-MS), distinguishing 2,2-dimethyloct-7-enoic acid (MW 170.25, C₁₀H₁₈O₂) from its linear and internally branched isomers requires a deep understanding of how steric hindrance and radical cation stability dictate fragmentation pathways[2]. This guide objectively compares the EI-MS performance and diagnostic markers of 2,2-dimethyloct-7-enoic acid against two common C₁₀H₁₈O₂ isomers: Dec-9-enoic acid (linear) and 3,7-dimethyloct-6-enoic acid (isoprenoid/citronellic acid).

Mechanistic Causality: The Role of α -Substitution

The cornerstone of carboxylic acid EI-MS identification is the McLafferty Rearrangement. This mechanism involves the transfer of a γ -hydrogen to the carbonyl oxygen, followed by the cleavage of the α

β carbon-carbon bond.
  • Linear Isomers (Dec-9-enoic acid): In linear fatty acids, the α -carbon is unsubstituted (contains two hydrogens). The standard McLafferty rearrangement yields an enol radical cation [CH2​=C(OH)2​]+∙ at m/z 60 , which overwhelmingly dominates the spectrum as the base peak.

  • α,α -Dimethyl Isomers (2,2-Dimethyloct-7-enoic acid): The presence of a gem-dimethyl group at the α -position completely alters the mass of the rearrangement product. Because the α -carbon carries two methyl groups instead of hydrogens, the resulting enol radical cation is [C(CH3​)2​=C(OH)2​]+∙ . This shifts the diagnostic McLafferty peak to m/z 88 [3]. Furthermore, the steric bulk of the gem-dimethyl group restricts the rotational degrees of freedom of the alkyl chain, highly favoring the γ -hydrogen transfer and making m/z 88 an exceptionally robust diagnostic marker.

Comparative Fragmentation Profiles

A. 2,2-Dimethyloct-7-enoic Acid (Target)
  • McLafferty Marker: m/z 88 (Base Peak).

  • Allylic Cleavage: The terminal double bond at C7 directs allylic cleavage, resulting in the loss of an allyl radical (•C₃H₅, 41 Da) to yield m/z 129 .

  • α -Cleavage: The highly branched α -carbon stabilizes the resulting carbocation when the carboxyl group is lost, yielding a prominent [M−COOH]+ fragment at m/z 125 .

B. Dec-9-enoic Acid (Linear Alternative)
  • McLafferty Marker: m/z 60 (Base Peak).

  • Allylic Cleavage: Similar to the target, the terminal alkene yields an [M−41]+ fragment at m/z 129 .

  • Water Loss: Linear acids frequently exhibit a prominent [M−H2​O]+∙ peak at m/z 152 , which is sterically hindered in the 2,2-dimethyl isomer.

C. 3,7-Dimethyloct-6-enoic Acid (Isoprenoid Alternative)
  • McLafferty Marker: m/z 60 (Moderate intensity, as the α -carbon is unsubstituted).

  • Isoprenoid Cleavage: The internal double bond and branching at C7 create a highly stable prenyl cation [(CH3​)2​C=CH−CH2​]+ upon cleavage. This yields a massive peak at m/z 69 , which suppresses the relative abundance of the McLafferty ion.

Quantitative Diagnostic Data Comparison

The following table summarizes the expected EI-MS (70 eV) quantitative data for the three isomers, allowing for rapid objective differentiation.

Compound (C₁₀H₁₈O₂)Structural FeatureMolecular Ion [M]⁺McLafferty IonBase PeakSecondary Diagnostic Ions
2,2-dimethyloct-7-enoic acid α,α -dimethyl, terminal alkenem/z 170 (Weak, <5%)m/z 88 m/z 88m/z 129, m/z 125
Dec-9-enoic acid Linear, terminal alkenem/z 170 (Moderate, ~15%)m/z 60 m/z 60m/z 152, m/z 129
3,7-dimethyloct-6-enoic acid Branched, internal alkenem/z 170 (Weak, <5%)m/z 60 m/z 69m/z 109, m/z 81

Self-Validating GC-EI-MS Experimental Protocol

To accurately capture the m/z 88 ion, the analyte must be analyzed as a free acid. Derivatization to Fatty Acid Methyl Esters (FAMEs)—the standard lipidomics approach—will artificially shift the McLafferty ion from m/z 88 to m/z 102, complicating historical library matching.

Step 1: Column Selection (The Causality) Standard non-polar columns (e.g., DB-5) cause severe peak tailing for free carboxylic acids due to hydrogen bonding with active silanol sites. You must use a DB-FFAP (nitroterephthalic acid-modified polyethylene glycol) column. The acidic stationary phase repels the carboxylic protons, ensuring sharp chromatographic peaks without the need for derivatization.

Step 2: System Suitability & Self-Validation

  • Validation Mechanism: Before injecting the unknown branched sample, inject a standard mixture of linear C8-C12 free fatty acids.

  • Pass Criteria: The system is validated only if the linear acids produce a base peak at m/z 60 with a relative abundance >95% and a chromatographic peak tailing factor <1.5. If m/z 60 is suppressed or peaks tail severely, it indicates active silanol sites in the inlet or column degradation. Proceeding with a failed system will artificially skew the relative abundance of the target m/z 88 ion in the branched isomer.

Step 3: Instrument Parameters

  • Inlet: 250°C, Split ratio 10:1 (to prevent column overload and space-charge effects in the ion source).

  • Oven Program: 100°C (hold 1 min) 10°C/min to 240°C (hold 5 min).

  • EI Source: 70 eV, 230°C. Causality: 70 eV is utilized because it imparts a consistent internal energy distribution that reliably triggers both the McLafferty rearrangement and allylic cleavages, allowing direct comparison against NIST library spectra[3].

  • Mass Range: m/z 35 - 300.

Fragmentation Pathway Visualization

The diagram below maps the divergent fragmentation pathways of 2,2-dimethyloct-7-enoic acid driven by its unique structural features.

MS_Pathways M_Ion Molecular Ion [M]+• m/z 170 (2,2-dimethyloct-7-enoic acid) McLafferty McLafferty Rearrangement M_Ion->McLafferty γ-H transfer Allylic Allylic Cleavage M_Ion->Allylic Terminal Alkene Alpha α-Cleavage M_Ion->Alpha Steric Strain Ion88 Base Peak m/z 88 [C(CH3)2=C(OH)2]+• McLafferty->Ion88 - C6H10 (82 Da) Ion129 Fragment m/z 129 [M - C3H5]+ Allylic->Ion129 - •C3H5 (41 Da) Ion125 Fragment m/z 125 [M - COOH]+ Alpha->Ion125 - •COOH (45 Da)

Figure 1: Divergent EI-MS fragmentation pathways of 2,2-dimethyloct-7-enoic acid.

References

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity - MDPI.[Link]

  • Neodecanoic acid - the NIST WebBook - National Institute of Standards and Technology - NIST.[Link]

  • Mass Spectrometry Branched Alkane Fragmentation in Analytical Chemistry - JoVE.[Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,2-Dimethyloct-7-enoic acid

Standard Operating Procedure (SOP) & Safety Guide: Handling and Disposal of 2,2-Dimethyloct-7-enoic Acid Introduction For researchers and drug development professionals, handling functionalized aliphatic carboxylic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure (SOP) & Safety Guide: Handling and Disposal of 2,2-Dimethyloct-7-enoic Acid

Introduction

For researchers and drug development professionals, handling functionalized aliphatic carboxylic acids requires a nuanced understanding of both chemical reactivity and occupational safety. 2,2-Dimethyloct-7-enoic acid is a bifunctional molecule featuring a terminal alkene and a sterically hindered carboxylic acid. This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and experimental integrity.

Mechanistic Causality of Hazards

Understanding the molecular structure of 2,2-Dimethyloct-7-enoic acid is critical for predicting its behavior and mitigating risks 1[1]:

  • Corrosivity & Irritation: The carboxylic acid moiety acts as a proton donor, capable of disrupting lipid bilayers in the skin and denaturing cellular proteins, leading to severe irritation or chemical burns.

  • Lipophilicity: The aliphatic octenyl chain enhances the molecule's lipophilicity, increasing its rate of dermal penetration compared to short-chain acids.

  • Reactivity: The terminal alkene is susceptible to radical-mediated auto-oxidation or cross-linking when exposed to heat, light, or radical initiators. The alpha-gem-dimethyl group sterically hinders the carboxylate but does not eliminate its acidic properties.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not arbitrary; it is dictated by the permeation kinetics of the chemical. Nitrile rubber (NBR) is the material of choice for aliphatic carboxylic acids. The polar acrylonitrile groups in NBR repel the non-polar aliphatic tail of the acid, while the dense cross-linking resists the acidic proton 2[2].

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality & Justification
Hand Protection Nitrile Rubber (NBR), >0.11 mm thicknessNBR resists aliphatic chains and weak/medium acids. Breakthrough time is >480 minutes for structurally similar octanoic acid3[3].
Eye Protection Tightly fitting safety goggles or face shieldProtects against micro-droplets; the acid is highly irritating to the corneal epithelium.
Body Protection Chemically resistant lab coat (e.g., Tyvek)Prevents dermal absorption driven by the molecule's lipophilic tail.
Respiratory NIOSH-approved respirator with OV/AG cartridgesRequired if handling outside a fume hood. Captures volatile organic acid vapors that cause respiratory tract burns.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Pre-Operation Assessment

  • Validate Ventilation: Turn on the fume hood and verify the face velocity is between 0.4 and 0.6 m/s using a digital anemometer.

    • Self-Validation: If an anemometer is unavailable, tape a small piece of tissue to the sash; it should pull inward steadily without violent fluttering.

  • Inspect PPE: Check nitrile gloves for micro-punctures by inflating them slightly and listening for air leaks.

Step 2: Dispensing Protocol

  • Material Selection: Use only borosilicate glass or PTFE-lined spatulas and vessels.

  • Avoid Reactive Metals: Strictly avoid contact with iron, zinc, or aluminum.

    • Causality: Carboxylic acids react with these metals to liberate highly flammable hydrogen gas.

  • Transfer: Dispense the required mass/volume over a secondary containment tray to catch accidental drips.

Step 3: Reaction Setup

  • Atmospheric Control: If the reaction requires temperatures above 50°C, purge the reaction vessel with an inert gas (Nitrogen or Argon).

    • Causality: The terminal alkene is prone to oxidation at elevated temperatures; displacing oxygen prevents unwanted degradation or polymerization.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Containment & Neutralization:

  • Evacuate and Isolate: Halt all work. Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Containment: Surround the spill perimeter with an inert absorbent such as dry sand or vermiculite.

    • Critical Warning: Do not use combustible absorbents like sawdust, which can react exothermically with acids.

  • Neutralization: Slowly broadcast sodium bicarbonate (NaHCO₃) powder over the spill, starting from the edges and moving inward.

    • Causality: NaHCO₃ is a weak base that safely neutralizes the acid, releasing CO₂ gas without generating excessive heat.

  • Self-Validation of Neutralization: Wait for the effervescence (bubbling) to cease. Touch a piece of moistened pH indicator paper to the residue. Proceed to collection only when the pH reads between 6.0 and 8.0.

  • Collection: Sweep the neutralized matrix using a non-sparking brush into a chemically resistant, sealable polyethylene container.

Chemical Waste Disposal:

  • Label the container clearly as "Hazardous Waste - Neutralized Organic Acid Solid."

  • Do not flush any residue down the drain. The lipophilic nature of 2,2-Dimethyloct-7-enoic acid poses a toxicity risk to aquatic life 3[3].

  • Transfer to the facility's designated hazardous waste accumulation area for incineration by a licensed contractor.

Process Visualization

Workflow Start Pre-Operation Assessment (Verify Fume Hood & PPE) Dispensing Dispensing Protocol (Use PTFE/Glass, Avoid Metals) Start->Dispensing Reaction Reaction Execution (Inert Atmosphere) Dispensing->Reaction Spill Spill Detected? Reaction->Spill Containment Spill Containment & Neutralization (Sand/NaHCO3, Check pH 6-8) Spill->Containment Yes Disposal Chemical Waste Disposal (Segregate Organic Acid Waste) Spill->Disposal No Containment->Disposal End Decontamination & PPE Doffing Disposal->End

Operational and spill response workflow for handling 2,2-Dimethyloct-7-enoic acid.

References

  • "2,2-Dimethyloct-7-enoic acid Safety D
  • "Safety Data Sheet: Octanoic acid". Carl ROTH GmbH + Co. KG.
  • "Permeation of Comite® through protective gloves". Centers for Disease Control and Prevention (CDC) Stacks.

Sources

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